IAXO-102
Description
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(aminomethyl)-6-methoxy-4,5-di(tetradecoxy)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFNDPRLMVKKO-KJQSSVQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OCCCCCCCCCCCCCC)OC)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IAXO-102: A Deep Dive into its Antagonistic Mechanism in TLR4 Signaling
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of IAXO-102, a novel small-molecule antagonist of Toll-like receptor 4 (TLR4). This compound holds promise as a therapeutic agent for a range of inflammatory conditions by effectively dampening the inflammatory cascade initiated by TLR4 activation. This document summarizes the available data on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeting the TLR4 Receptor Complex
This compound is a synthetic, cationic amphiphilic glycolipid that functions as a competitive antagonist of the TLR4 signaling pathway.[1][2] Its primary mechanism involves interfering with the binding of lipopolysaccharide (LPS), a potent activator of TLR4, to the TLR4/MD-2 receptor complex.[1][3] This interference occurs through a dual mode of action:
-
Competition for MD-2 Binding: this compound directly competes with the lipid A portion of LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that is essential for TLR4 activation.[3] Nuclear magnetic resonance (NMR) studies have indicated a direct interaction between the hydrophobic fatty acid chains of this compound and MD-2.
-
Interaction with CD14: this compound also exhibits a high affinity for CD14, another crucial co-receptor that facilitates the transfer of LPS to the TLR4/MD-2 complex. By binding to CD14, this compound further hinders the initial steps of TLR4 activation.
This multi-pronged approach effectively prevents the dimerization of the TLR4 receptor, a critical step for the initiation of downstream intracellular signaling.
Downstream Signaling Pathways Attenuated by this compound
By blocking the activation of the TLR4/MD-2 complex, this compound effectively inhibits both the MyD88-dependent and TRIF-dependent downstream signaling pathways. This leads to a significant reduction in the production of pro-inflammatory mediators.
Inhibition of the MyD88-Dependent Pathway
The MyD88-dependent pathway is a major signaling cascade activated by TLR4, culminating in the activation of the transcription factor NF-κB and the production of numerous pro-inflammatory cytokines. This compound has been shown to inhibit this pathway by:
-
Preventing MAPK Phosphorylation: In vitro studies have demonstrated that this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and JNK.
-
Suppressing NF-κB Activation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The inhibition of p65 NF-κB phosphorylation has been specifically observed.
Modulation of the TRIF-Dependent Pathway
The TRIF-dependent pathway is an alternative signaling route activated by TLR4, leading to the activation of IRF3 and the production of type I interferons. While less extensively studied for this compound specifically, its mechanism of blocking TLR4 dimerization suggests it would also negatively regulate this pathway.
The comprehensive inhibitory effect of this compound on these key signaling cascades is visually represented in the following pathway diagram.
Quantitative Data on this compound Activity
While comprehensive quantitative data such as IC50, EC50, and binding affinities (Kd) for this compound are not extensively reported in the publicly available literature, an in silico molecular docking study has provided insights into its binding energetics with the human TLR4-MD-2 complex.
Table 1: In Silico Binding Energies of this compound with the TLR4-MD-2 Complex
| Binding Site on TLR4-MD-2 | Binding Energy Range (kcal/mol) |
| Upper Bound | -3.8 to -3.1 |
| Lower Bound | -3.9 to -3.5 |
Note: These values are derived from computational modeling and represent theoretical binding affinities.
The in silico analysis also identified potential hydrogen bonding interactions between this compound and specific amino acid residues on the TLR4-MD-2 complex, including Aspartic Acid 70 at the upper bound and Serine 528 at the lower bound.
Experimental Protocols for a Deeper Understanding
The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action. It is important to note that specific details such as antibody clones, concentrations, and commercial sources are often not fully disclosed in the primary literature.
In Vitro Cell-Based Assays
Objective: To assess the inhibitory effect of this compound on TLR4-mediated inflammatory responses in cultured cells.
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Human monocytic cell lines (e.g., THP-1)
General Workflow:
Western Blotting
Objective: To analyze the phosphorylation status of key proteins in the TLR4 signaling pathway.
Protocol:
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, total p65, p-p38, total p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6 or IL-8).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-HRP Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Real-Time Polymerase Chain Reaction (RT-PCR)
Objective: To measure the mRNA expression levels of genes involved in the TLR4 signaling pathway.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Table 2: Murine Primer Sequences for RT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | TGAACAACGATGATGCACTTG | CTGAAGGACTCTGGCTTTGTC |
| IL-6R | AGACCTGGGACCCGAGTTAC | AAGGTCAAGCTCCTCCTTCC |
Note: Primer sequences for other genes of interest may be found in the relevant literature or designed using primer design software.
Conclusion
This compound is a potent TLR4 antagonist that effectively abrogates inflammatory signaling by targeting the initial steps of receptor activation. Its ability to compete with LPS for binding to both MD-2 and CD14 provides a robust mechanism for inhibiting downstream MAPK and NF-κB activation, ultimately leading to a reduction in pro-inflammatory cytokine production. While further studies are needed to fully quantify its potency and binding kinetics, the available data strongly support its potential as a therapeutic agent for the management of TLR4-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for researchers and drug development professionals in the field.
References
An In-depth Technical Guide to IAXO-102: A Novel TLR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
IAXO-102 is a novel small-molecule antagonist of Toll-like receptor 4 (TLR4). It exerts its inhibitory effects by targeting the TLR4 signaling complex, which includes the co-receptors MD-2 and CD14. By interfering with the binding of TLR4 agonists, such as lipopolysaccharide (LPS), this compound effectively downregulates downstream inflammatory signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory conditions. Research has demonstrated its potential in models of aortic aneurysm, chemotherapy-induced gastrointestinal toxicity, and other inflammatory disorders.[1][2][3][4]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the Toll-like receptor 4 (TLR4) , a key pattern recognition receptor of the innate immune system. This compound functions as a direct antagonist, interfering with the activation of the TLR4 signaling cascade. Its interaction is not limited to TLR4 alone but extends to the essential co-receptors, myeloid differentiation factor 2 (MD-2) and cluster of differentiation 14 (CD14) , which are critical for the recognition of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[5]
The binding of this compound to the TLR4/MD-2/CD14 complex prevents the conformational changes required for receptor dimerization and the subsequent recruitment of intracellular adaptor proteins, such as MyD88 and TRIF. This blockade leads to the inhibition of downstream signaling cascades, most notably the MAPK and NF-κB pathways. The inhibition of these pathways results in reduced phosphorylation of key signaling molecules like p38, JNK, ERK, and p65 NF-κB, ultimately leading to a decrease in the transcription and production of pro-inflammatory cytokines and chemokines, such as MCP-1 and IL-8.
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of MAPK and p65 NF-κB phosphorylation | HUVEC | 1-10 µM | Significant inhibition | |
| Suppression of LPS-induced MCP-1 and IL-8 production | HUVEC | 10 µM | Significant suppression |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Angiotensin II-induced aortic aneurysm (mice) | 3 mg/kg/day | Subcutaneous | Retarded increase in aortic diameter, reduced incidence of aneurysm and rupture | |
| Chemotherapy-induced gastrointestinal toxicity (mice) | 3 mg/kg/day | Intraperitoneal | Prevented diarrhea and reduced tissue injury |
Table 3: In Silico Binding Affinity of this compound
| Binding Site on TLR4-MD-2 | Binding Energy (kcal/mol) | Method | Reference |
| Upper Bound | -3.8 to -3.1 | Molecular Docking | |
| Lower Bound | -3.9 to -3.5 | Molecular Docking |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Western Blot for Phosphorylated MAPK and NF-κB
This protocol is adapted from studies investigating the effect of this compound on TLR4 signaling in Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture and Treatment:
-
Culture HUVECs in appropriate media and conditions until they reach 80-90% confluency.
-
Pre-treat cells with this compound (1-10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15-60 minutes to induce phosphorylation of MAPK and NF-κB.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, ERK, and p65 NF-κB overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Experimental Workflow for Western Blot Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This protocol is for measuring the concentration of MCP-1 and IL-8 in the supernatant of this compound-treated HUVECs.
1. Cell Culture and Supernatant Collection:
-
Seed HUVECs in a multi-well plate and culture until confluent.
-
Pre-treat cells with this compound (10 µM) or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 16-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any detached cells.
2. ELISA Procedure:
-
Use commercially available ELISA kits for human MCP-1 and IL-8.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash step, add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of MCP-1 and IL-8 in the samples based on the standard curve.
In Vivo Model of Angiotensin II-Induced Aortic Aneurysm
This protocol describes the mouse model used to evaluate the in vivo efficacy of this compound.
1. Animal Model:
-
Use Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to developing aortic aneurysms.
2. Aneurysm Induction:
-
Surgically implant osmotic mini-pumps subcutaneously in the mice.
-
The pumps are filled with Angiotensin II to deliver a continuous infusion (e.g., 1000 ng/kg/min) for 28 days.
3. This compound Treatment:
-
Administer this compound (3 mg/kg/day) or vehicle control via subcutaneous injection daily for the duration of the Angiotensin II infusion.
4. Monitoring and Analysis:
-
Monitor the mice for signs of distress and aortic rupture.
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aorta and measure the maximal aortic diameter to assess aneurysm formation.
-
The incidence of aneurysm and rupture rates are recorded.
-
Aortic tissue can be collected for histological analysis and protein/gene expression studies.
Logical Relationship of this compound's Therapeutic Effect
References
- 1. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight and analysis of TLR4 interactions with this compound, TAK-242 and SN-38: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
IAXO-102: A Technical Guide to its Role in Modulating Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IAXO-102, a novel small molecule antagonist of Toll-like receptor 4 (TLR4), and its role in the innate immune system. The document synthesizes currently available data on its mechanism of action, its effects on key inflammatory signaling pathways, and its therapeutic potential as demonstrated in preclinical models.
Core Mechanism of Action
This compound is a synthetic, cationic amphiphilic glycolipid that functions as a potent antagonist of the TLR4 signaling complex.[1][2] Its primary role in innate immunity is the inhibition of inflammatory responses triggered by TLR4 activation. TLR4 is a critical pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells.[3][4]
The inhibitory mechanism of this compound is multifaceted, involving direct competition with LPS for binding to the TLR4 co-receptors, MD-2 and CD14.[5] By interfering with the formation of the active TLR4/MD-2/LPS complex, this compound effectively blocks the initiation of downstream intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.
Impact on Intracellular Signaling Pathways
This compound has been demonstrated to potently inhibit the activation of key downstream signaling pathways mediated by TLR4. Specifically, it attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). These pathways are central to the expression of a wide array of inflammatory genes.
The primary signaling cascade inhibited by this compound is the MyD88-dependent pathway, which is the major signaling route for most TLRs, including TLR4. This pathway leads to the activation of NF-κB and MAPKs, resulting in the production of inflammatory cytokines.
Below is a diagram illustrating the TLR4 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits TLR4 signaling by blocking ligand binding to CD14 and MD-2.
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Treatment Conditions | Result | Reference |
| MAPK & NF-κB Phosphorylation | HUVECs pre-treated with this compound (1-10 µM) for 1 hour, followed by LPS (100 ng/mL) for 1 hour. | Significant inhibition of LPS-stimulated phosphorylation of JNK, p38, ERK, and p65 NF-κB. | |
| Pro-inflammatory Protein Production | HUVECs pre-treated with this compound (10 µM) for 1 hour, followed by LPS (100 ng/mL) for 16 hours. | Inhibition of 17 out of 20 LPS-induced pro-inflammatory proteins, including significant blockage of MCP-1 and IL-8 production. | |
| Cell Viability | HUVECs treated with this compound at various concentrations. | No effect on cell viability at concentrations up to 10 µM. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA)
| Parameter | Treatment Conditions | Result | Reference |
| Aortic Diameter | ApoE deficient mice infused with Angiotensin II (1 µ g/min/kg ) and co-treated with this compound (3 mg/kg/day, s.c.) for 28 days. | Significantly retarded the Angiotensin II-induced increase in aortic diameter (1.05 ± 0.18 mm vs. 1.86 ± 0.56 mm in control). | |
| AAA Incidence and Rupture | Same as above. | Reduced AAA incidence (30% vs. 86% in control) and prevented early rupture (0% vs. 30% in control). | |
| MAPK & NF-κB Phosphorylation in Aorta | Mice treated with Angiotensin II and this compound (3 mg/kg/day, s.c.) for 72 hours. | Significantly inhibited Angiotensin II-stimulated JNK, ERK, and p65 NF-κB phosphorylation in the thoracic, supra-renal, and infra-renal aorta. | |
| Pro-inflammatory Cytokine Expression in Aorta | Mice treated with Angiotensin II and this compound (3 mg/kg/day, s.c.) for 72 hours. | Downregulated Angiotensin II-induced MIP-1γ and TLR4 expression in the aorta. |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. For full experimental details, including buffer compositions and specific antibody information, it is recommended to consult the primary literature.
In Vitro HUVEC Stimulation and Analysis
Objective: To assess the inhibitory effect of this compound on LPS-induced inflammatory responses in endothelial cells.
Caption: Experimental workflow for in vitro analysis of this compound in HUVECs.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.
-
Pre-treatment: Cells are pre-incubated with this compound (1-10 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli (100 ng/mL) is added to the culture medium for a specified duration (1 hour for phosphorylation studies, 16 hours for protein expression studies).
-
Sample Collection: Cell supernatants are collected for cytokine analysis. Cells are lysed to extract total protein.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated forms of JNK, p38, ERK, and the p65 subunit of NF-κB. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.
-
ELISA: Supernatants are analyzed for the concentration of pro-inflammatory cytokines such as MCP-1 and IL-8 using commercially available ELISA kits.
-
Antibody Array: Cell lysates are incubated with antibody-coated membranes to semi-quantitatively assess the expression of a broad panel of pro-inflammatory proteins.
In Vivo Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of vascular inflammation and aneurysm.
Caption: Experimental workflow for the in vivo Angiotensin II-induced AAA model.
Protocol:
-
Animal Model: Apolipoprotein E (ApoE) deficient mice, which are susceptible to atherosclerosis, are used.
-
AAA Induction: Mice are implanted with subcutaneous osmotic pumps that continuously deliver Angiotensin II (1 µ g/min/kg ) for 28 days to induce hypertension and vascular inflammation, leading to AAA formation.
-
Treatment: A cohort of mice receives daily subcutaneous injections of this compound (3 mg/kg/day) for the duration of the Angiotensin II infusion. A control group receives vehicle injections.
-
Monitoring: Animals are monitored for signs of distress and for the incidence of aortic rupture.
-
Outcome Assessment: At the end of the 28-day period, mice are euthanized. The aortas are excised, and the maximal aortic diameter is measured.
-
Histological Analysis: Aortic tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the morphology and cellular infiltration.
-
Protein Analysis: Aortic tissue lysates are prepared for Western blot analysis of MAPK and NF-κB pathway activation and ELISA for cytokine expression, as described in the in vitro protocol.
Conclusion and Future Directions
This compound is a promising TLR4 antagonist with demonstrated efficacy in preclinical models of inflammation. Its ability to inhibit the TLR4-mediated activation of MAPK and NF-κB signaling pathways underscores its potential as a therapeutic agent for a range of inflammatory diseases where TLR4 plays a pathogenic role. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in more complex disease models, paving the way for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Innate Immune Recognition: Implications for the Interaction of Francisella tularensis with the Host Immune System [frontiersin.org]
- 5. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of IAXO-102 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAXO-102 is a novel, small-molecule antagonist of Toll-like receptor 4 (TLR4). It has demonstrated potential in modulating inflammatory responses by negatively regulating TLR4 signaling pathways. This technical guide provides an in-depth overview of the downstream effects of this compound on cytokine production, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented here is intended to assist researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding and potentially applying this compound in their studies.
Mechanism of Action: Inhibition of TLR4 Signaling
This compound functions as a TLR4 antagonist, interfering with the signaling cascade initiated by the activation of this receptor. TLR4, a key component of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines. This compound's inhibitory action is centered on the downstream signaling pathways, primarily through the suppression of Mitogen-Activated Protein Kinase (MAPK) and nuclear factor-kappa B (NF-κB) phosphorylation.[1][2] This ultimately leads to a reduction in the expression of TLR4 itself and various TLR4-dependent pro-inflammatory proteins.[2]
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced TLR4 signaling, leading to reduced cytokine production.
Quantitative Data on Cytokine Production
The following tables summarize the quantitative effects of this compound on the production of key pro-inflammatory cytokines. The data is extracted from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on LPS-Induced MCP-1 Production in HUVECs
| Treatment | MCP-1 Production (pg/mL) | % Inhibition |
| Control | Not reported | - |
| LPS (100 ng/mL) | ~2500 | - |
| LPS + this compound (10 µM) | ~1000 | ~60% |
Table 2: Effect of this compound on LPS-Induced IL-8 Production in HUVECs
| Treatment | IL-8 Production (pg/mL) | % Inhibition |
| Control | Not reported | - |
| LPS (100 ng/mL) | ~3000 | - |
| LPS + this compound (10 µM) | ~1500 | ~50% |
Note: The data presented are estimations based on graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound.
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in endothelial cell growth medium. For experiments, cells were pre-treated with this compound (1-10 µM) for 2 hours before stimulation with lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) for 17 hours to induce an inflammatory response.[1]
Western Blotting for MAPK and p65 NF-κB Phosphorylation
-
Cell Lysis: HUVECs were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of MAPK and p65 NF-κB.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokine Quantification
-
Sample Collection: Cell culture supernatants were collected after the 17-hour LPS stimulation period.
-
Assay Procedure: The concentrations of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance was read at 450 nm using a microplate reader, and cytokine concentrations were calculated based on a standard curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's effect on cytokine production.
In Vivo Effects of this compound
In addition to in vitro studies, this compound has been investigated in animal models. In a murine model of chemotherapy-induced gastrointestinal toxicity, this compound treatment was associated with a decrease in the expression of the co-receptor MD-2 and the IL-6 receptor (IL-6R) in the colon.[3] This suggests that this compound can modulate TLR4-dependent inflammatory responses in a complex in vivo environment.
Conclusion
This compound demonstrates significant potential as a modulator of inflammatory responses through its targeted antagonism of the TLR4 signaling pathway. The available data consistently show a reduction in the production of key pro-inflammatory cytokines, such as MCP-1 and IL-8, driven by the inhibition of MAPK and p65 NF-κB phosphorylation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound in various inflammatory conditions. Future studies should aim to expand on the range of cytokines affected and explore the efficacy of this compound in a broader array of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
IAXO-102 as a potential therapeutic for inflammatory diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IAXO-102 is a novel small molecule antagonist of Toll-like receptor 4 (TLR4), a key initiator of innate immune responses. Aberrant TLR4 signaling is implicated in the pathophysiology of a wide range of inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in models of vascular and gastrointestinal inflammation, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the TLR4 pathway.
Introduction
Inflammatory diseases represent a significant and growing global health burden. A central player in the inflammatory cascade is the Toll-like receptor 4 (TLR4), which recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Upon activation, TLR4 triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. While this response is crucial for host defense, its dysregulation can lead to chronic inflammation and tissue damage.
This compound is a synthetic, small molecule designed to selectively antagonize the TLR4 signaling complex. Its therapeutic potential lies in its ability to dampen excessive inflammation in a targeted manner, offering a promising approach for the treatment of various inflammatory conditions. This whitepaper will delve into the preclinical evidence supporting the efficacy of this compound in two distinct models of inflammatory disease: abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.
Mechanism of Action
This compound functions as a competitive antagonist of the TLR4 signaling pathway. It is a cationic amphiphile that is thought to interfere with the binding of LPS to the TLR4 co-receptors, MD-2 and CD14. By disrupting the formation of the active TLR4 signaling complex, this compound effectively blocks the initiation of the downstream inflammatory cascade.
The primary mechanism of this compound involves the inhibition of two major downstream signaling pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-dependent pathway: This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons.
Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key signaling molecules within these pathways, including MAPK and the p65 subunit of NF-κB.[1] This leads to a significant reduction in the expression and secretion of TLR4-dependent pro-inflammatory proteins.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting TLR4 signaling.
Caption: this compound inhibits TLR4 signaling by interfering with LPS binding to CD14 and MD-2.
Preclinical Data
The therapeutic potential of this compound has been evaluated in several preclinical models of inflammatory diseases. This section summarizes the key findings from studies on abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.
Abdominal Aortic Aneurysm (AAA)
AAA is a life-threatening condition characterized by a localized dilation of the abdominal aorta, driven by chronic inflammation, extracellular matrix degradation, and smooth muscle cell apoptosis. TLR4 signaling has been identified as a critical contributor to the pathogenesis of AAA.
A study by Huggins et al. investigated the efficacy of this compound in a murine model of Angiotensin II (Ang II)-induced AAA.[1] The key findings are summarized in the table below.
| Parameter | Ang II Group | Ang II + this compound Group | p-value |
| AAA Incidence | 86% | 30% | <0.05 |
| Aortic Rupture | 30% | 0% | <0.05 |
| Aortic Diameter (mm) | 1.86 ± 0.56 | 1.05 ± 0.18 | <0.001 |
| MIP-1γ Expression | Significantly Increased | Significantly Decreased | <0.05 |
| TLR4 Expression | Significantly Increased | Significantly Decreased | <0.05 |
Table 1: Efficacy of this compound in a Murine Model of Abdominal Aortic Aneurysm. Data from Huggins C, et al. Atherosclerosis. 2015.[1][2]
These results demonstrate that this compound significantly reduces the incidence of AAA and aortic rupture in a preclinical model. The treatment also led to a marked decrease in aortic diameter and the expression of the pro-inflammatory chemokine MIP-1γ and TLR4 itself.
Chemotherapy-Induced Gastrointestinal Mucositis
Gastrointestinal mucositis is a common and debilitating side effect of chemotherapy, characterized by inflammation, ulceration, and damage to the intestinal lining. TLR4 signaling is a key driver of the inflammatory response in this condition.
A study by Tam et al. evaluated the protective effects of this compound in a murine model of irinotecan (CPT-11)-induced gastrointestinal mucositis. The key findings are presented in the table below.
| Parameter | CPT-11 Group | CPT-11 + this compound Group | p-value |
| Diarrhea | Present | Prevented | N/A |
| Weight Change (at 72h) | Loss | Gain | <0.05 |
| Colon Tissue Injury Score | Increased | Improved | <0.05 |
| Tumor Volume (at 48h) | N/A | Lower than vehicle | <0.05 |
Table 2: Efficacy of this compound in a Murine Model of Chemotherapy-Induced Gastrointestinal Mucositis. Data from Tam JS, et al. Cancer Chemother Pharmacol. 2022.
The study found that this compound effectively prevented diarrhea and promoted weight gain in mice treated with CPT-11. Furthermore, this compound treatment resulted in a significant improvement in the colon tissue injury score. An interesting finding was that this compound alone was able to reduce tumor volume, suggesting a potential dual benefit in the context of cancer therapy.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.
Abdominal Aortic Aneurysm Model
Experimental Workflow:
Caption: Workflow for the Angiotensin II-induced abdominal aortic aneurysm model in mice.
Detailed Methodology:
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used.
-
Induction of AAA: Abdominal aortic aneurysms are induced by subcutaneous infusion of Angiotensin II (1000 ng/kg/min) for 28 days using osmotic mini-pumps.
-
This compound Administration: this compound is administered daily via subcutaneous injection at a dose of 3 mg/kg.
-
Monitoring and Outcome Measures:
-
Aortic Diameter: The maximal diameter of the suprarenal aorta is measured at the end of the study.
-
AAA Incidence: An AAA is defined as a 50% or greater increase in the external aortic diameter compared to the sham-operated group.
-
Aortic Rupture: The incidence of aortic rupture leading to mortality is recorded.
-
-
Biochemical Analysis:
-
ELISA: Aortic tissue homogenates are analyzed for the expression of pro-inflammatory cytokines and chemokines, such as MIP-1γ, using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blotting: Protein expression of TLR4 in aortic tissue is determined by Western blotting. Briefly, protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against TLR4, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system.
-
Chemotherapy-Induced Gastrointestinal Mucositis Model
Experimental Workflow:
Caption: Workflow for the CPT-11-induced gastrointestinal mucositis model in mice.
Detailed Methodology:
-
Animal Model: Female C57BL/6 mice are used. For tumor studies, mice are subcutaneously inoculated with MC-38 colorectal cancer cells.
-
Induction of Mucositis: Gastrointestinal mucositis is induced by a single intraperitoneal (i.p.) injection of irinotecan (CPT-11) at a dose of 270 mg/kg.
-
This compound Administration: this compound is administered daily via i.p. injection at a dose of 3 mg/kg.
-
Monitoring and Outcome Measures:
-
Body Weight: Daily monitoring of body weight changes.
-
Diarrhea: Assessment of diarrhea severity based on a standardized scoring system.
-
Tumor Volume: Measurement of subcutaneous tumor volume using calipers.
-
-
Histopathological Analysis:
-
Colon tissue is collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with hematoxylin and eosin (H&E).
-
Histopathological changes, including inflammation, crypt damage, and ulceration, are scored by a blinded observer.
-
-
Gene Expression Analysis:
-
Total RNA is extracted from colon and tumor tissues.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to analyze the expression of genes related to the TLR4 signaling pathway (e.g., TLR4, MD-2, MyD88) and inflammation (e.g., IL-6, IL-1β).
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of a range of inflammatory diseases. Its targeted mechanism of action, focused on the inhibition of the TLR4 signaling pathway, offers the potential for a favorable safety and efficacy profile. The preclinical data presented in this whitepaper provide a strong rationale for the continued development of this compound. The significant therapeutic effects observed in robust models of abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis highlight the broad potential of this novel TLR4 antagonist. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human inflammatory diseases.
References
Initial In Vitro Efficacy of IAXO-102: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies demonstrating the efficacy of IAXO-102, a novel small molecule antagonist of Toll-like receptor 4 (TLR4). The data presented herein summarizes the inhibitory effects of this compound on key inflammatory signaling pathways and cytokine production in human endothelial cells. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are provided to support further research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vitro studies on this compound. These studies primarily utilized Human Umbilical Vein Endothelial Cells (HUVEC) as a model system to investigate the effects of this compound on inflammatory responses induced by lipopolysaccharide (LPS), a potent activator of TLR4.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion in HUVEC
| Target Cytokine | This compound Concentration (µM) | Agonist (LPS) Concentration | Method | % Inhibition | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 10 | 100 ng/mL | ELISA | Data not specified | [1][2] |
| Interleukin-8 (IL-8) | 10 | 100 ng/mL | ELISA | Data not specified | [1][2] |
Note: While studies confirm the inhibition of MCP-1 and IL-8 production by this compound, specific percentage inhibition values from dose-response studies are not publicly available in the reviewed literature. The inhibitory effect was observed at the 10 µM concentration.
Table 2: Inhibition of LPS-Induced Phosphorylation of Key Signaling Proteins in HUVEC by this compound
| Target Protein | This compound Concentration (µM) | Agonist (LPS) Concentration | Method | Outcome | Reference |
| p38 MAPK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | [1] |
| JNK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | |
| ERK | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM | |
| p65 (NF-κB) | 1, 10 | 100 ng/mL | Western Blot | Significant inhibition at 10 µM, lesser effect at 1 µM |
Table 3: Cell Viability Assessment of this compound in HUVEC
| This compound Concentration (µM) | Assay | Observation | Reference |
| Up to 10 | MTT Assay | No significant effect on cell viability | |
| 20 | MTT Assay | Significant reduction in cell viability |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial in vitro efficacy studies of this compound.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture Medium: Endothelial Cell Growth Medium.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
HUVEC are seeded in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Once confluent, cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 1 hour.
-
Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL for the specified duration (e.g., 15-60 minutes for signaling pathway analysis, 4-24 hours for cytokine production).
-
Western Blotting for Phosphorylated Signaling Proteins
-
Objective: To determine the effect of this compound on the LPS-induced phosphorylation of p38 MAPK, JNK, ERK, and p65 NF-κB.
-
Methodology:
-
Cell Lysis: After treatment, HUVEC are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, JNK, ERK, and p65, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of MCP-1 and IL-8 in the culture supernatant of HUVEC treated with this compound and LPS.
-
Methodology:
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: Commercially available ELISA kits for human MCP-1 and IL-8 are used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme Conjugate Incubation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is calculated from this curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vitro efficacy of this compound.
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: Workflow for in vitro efficacy testing of this compound.
References
IAXO-102 in Preclinical Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the preclinical research on IAXO-102, a novel small molecule Toll-like receptor 4 (TLR4) antagonist. The document synthesizes available data on its mechanism of action, and its efficacy in various preclinical models, with a focus on quantitative data and experimental methodologies.
Core Mechanism of Action
This compound functions as a potent antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and other endogenous danger signals. By interfering with the TLR4 signaling complex, which includes MD-2 and CD14, this compound effectively downregulates inflammatory pathways. Preclinical studies have demonstrated that this compound inhibits the phosphorylation of key downstream signaling molecules, including mitogen-activated protein kinases (MAPK) and the p65 subunit of NF-κB.[1][2] This action leads to a reduction in the expression and production of various pro-inflammatory proteins.[1]
An in silico molecular docking study has provided insights into the potential binding of this compound to the human TLR4-MD-2 complex. The binding energies were calculated to be between -3.8 and -3.1 kcal/mol at the upper bound and -3.9 and -3.5 kcal/mol at the lower bound of the TLR4-MD-2 complex. This suggests a stable interaction, supporting its antagonistic activity.
In Vitro Efficacy
The primary in vitro model used to characterize the activity of this compound is Human Umbilical Vein Endothelial Cells (HUVEC). These studies have been instrumental in elucidating the molecular mechanism of the compound.
Table 1: Summary of In Vitro Efficacy of this compound in HUVEC
| Parameter | Experimental Conditions | Results | Reference |
| MAPK and p65 NF-κB Phosphorylation | HUVEC pre-incubated with this compound (1-10 μM) for 2 hours, followed by stimulation with LPS (100 ng/ml). | Significantly inhibited LPS-stimulated phosphorylation of MAPK and p65 NF-κB. | |
| Pro-inflammatory Protein Production | HUVEC treated with this compound (10 μM) for 17 hours, in the presence of LPS. | Suppressed the LPS-induced production of pro-inflammatory proteins MCP-1 and IL-8. |
Experimental Protocols: In Vitro Studies
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVEC) were cultured under standard conditions. For experiments, cells were pre-incubated with this compound at concentrations ranging from 1 to 10 μM for 2 hours before being stimulated with 100 ng/ml of lipopolysaccharide (LPS).
Western Blotting: To assess the phosphorylation of MAPK and p65 NF-κB, HUVEC lysates were subjected to Western blotting. While specific antibody details are not available in the reviewed literature, a standard protocol would involve separation of proteins by SDS-PAGE, transfer to a membrane, and incubation with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, and p65 NF-κB, followed by detection with appropriate secondary antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of the pro-inflammatory proteins MCP-1 and IL-8 in cell culture supernatants or cell lysates were quantified using commercially available ELISA kits.
In Vivo Efficacy
This compound has been evaluated in two key preclinical models: Angiotensin II-induced abdominal aortic aneurysm and chemotherapy-induced gastrointestinal mucositis.
Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA)
In a murine model of AAA induced by Angiotensin II, this compound demonstrated a significant protective effect on the development and progression of the disease.
Table 2: Efficacy of this compound in a Murine Model of Abdominal Aortic Aneurysm
| Parameter | Sham Control | Angiotensin II | Angiotensin II + this compound (3 mg/kg/day) |
| Number of Mice | 6 | 10 | 10 |
| Early Rupture (%) | 0 | 30 | 0 |
| AAA Incidence (%) | 0 | 86 | 30 |
| Aortic Diameter (mm ±SD) | 0.86 ± 0.08 | 1.86 ± 0.56 | 1.05 ± 0.18 |
Data from Huggins C, et al. Atherosclerosis. 2015 Oct;242(2):563-70.
Experimental Protocols: AAA Model
Animal Model: The study utilized Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to atherosclerosis. Abdominal aortic aneurysms were induced by the continuous infusion of Angiotensin II (1 μ g/min/kg ) via osmotic pumps for 28 days.
Dosing: this compound was administered daily via subcutaneous injection at a dose of 3 mg/kg for 28 days.
Efficacy Assessment: The primary endpoint was the maximal aortic diameter, measured by computer micrometry at the end of the 28-day treatment period. The incidence of AAA and early rupture rates were also recorded.
Chemotherapy-Induced Gastrointestinal Mucositis (GIM)
This compound has shown therapeutic potential in mitigating the gastrointestinal side effects of chemotherapy in a murine model.
Table 3: Efficacy of this compound in a Murine Model of CPT-11-Induced Gastrointestinal Mucositis
| Parameter | CPT-11 | CPT-11 + this compound (3 mg/kg/day) |
| Diarrhea | 100% of mice developed diarrhea at 24h | Diarrhea was prevented |
| Colon Tissue Injury | N/A | Improved tissue injury score (P < 0.05) |
| Tumor Volume (in colorectal tumor-bearing mice) | N/A | Lower tumor volume compared to vehicle at 48h (P < 0.05) |
Data from Tam JS, et al. Cancer Chemother Pharmacol. 2022 Sep;90(3):267-278.
Experimental Protocols: GIM Model
Animal Model: C57BL/6 mice were used in this study. Gastrointestinal mucositis was induced by a single intraperitoneal injection of irinotecan (CPT-11) at a dose of 270 mg/kg. In a sub-study, mice were also bearing colorectal tumors.
Dosing: this compound was administered daily via intraperitoneal injection at a dose of 3 mg/kg.
Efficacy Assessment: GIM was assessed using validated toxicity markers, including the incidence of diarrhea and histopathological examination of colon tissue to determine a tissue injury score. Tumor volume was also monitored in the tumor-bearing cohort. Gene expression in colon and tumor tissue for targets including TLR4, MD-2, CD-14, MyD88, IL-6, and IL-6R was analyzed by RT-PCR.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on TLR4 Signaling
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow for In Vivo AAA Model
References
An In-depth Technical Guide on the Binding Affinity of IAXO-102 to the TLR4/MD-2 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding characteristics of IAXO-102, a novel small molecule antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. The interaction between this compound and the TLR4/MD-2 complex is critical for its inhibitory function, offering a promising avenue for therapeutic intervention in inflammatory diseases.
Mechanism of Action
This compound is a synthetic, cationic amphiphilic glycolipid that functions as a TLR4 antagonist.[1] Its primary mechanism of action involves competing with the natural ligand of TLR4, lipopolysaccharide (LPS), for binding to the MD-2 co-receptor.[1][2] TLR4, a key receptor in the innate immune system, requires the formation of a complex with MD-2 to recognize LPS and initiate a downstream signaling cascade.[2][3] this compound's structural similarity to the lipid A portion of LPS allows it to bind to the hydrophobic pocket of MD-2. Additionally, this compound has been shown to interact with CD14, another important co-receptor in LPS recognition, further enhancing its antagonistic effects on the TLR4 signaling pathway. By occupying these binding sites, this compound prevents the conformational changes in the TLR4/MD-2 complex that are necessary for receptor dimerization and the subsequent activation of intracellular signaling.
Quantitative Binding Data
The binding affinity of this compound to the human TLR4/MD-2 complex has been evaluated through in silico molecular docking studies. These computational analyses provide estimations of the binding energy, which is an indicator of the stability and strength of the ligand-receptor interaction. A lower binding energy suggests a more favorable and stable interaction.
The following table summarizes the calculated binding energies for this compound with the TLR4/MD-2 complex at two different potential binding sites, referred to as the upper and lower bounds of TLR4.
| Ligand | Binding Site | Binding Energy (kcal/mol) |
| This compound | Upper Bound TLR4/MD-2 | -3.8 to -3.1 |
| This compound | Lower Bound TLR4/MD-2 | -3.9 to -3.5 |
| Data sourced from an in silico docking analysis. |
Hydrogen bond interactions play a crucial role in the stability of the this compound and TLR4/MD-2 complex. At the upper bound of the TLR4/MD-2 complex, this compound forms a hydrogen bond with the amino acid residue Aspartic Acid 70. At the lower bound, a hydrogen bond is formed with Serine 528.
Experimental Protocols
The quantitative data presented above was obtained through computational molecular docking. Below is a detailed description of the methodology employed in these in silico experiments.
Molecular Docking of this compound with TLR4/MD-2 Complex
Objective: To predict the binding affinity and interaction sites of this compound with the human TLR4/MD-2 complex.
Methodology:
-
Software: Autodock Vina was utilized for the molecular docking simulations, and UCSF ChimeraX was used for the visualization and analysis of the docking results, including hydrogen bond interactions.
-
Receptor and Ligand Preparation:
-
The three-dimensional crystal structure of the human TLR4/MD-2 complex was obtained from a protein data bank.
-
The 3D structure of this compound was generated and optimized.
-
-
Docking Procedure:
-
The docking grid was established to encompass either the upper or the lower bound of the TLR4 protein.
-
Autodock Vina was used to perform the docking calculations, exploring various conformations of this compound within the defined binding sites.
-
-
Analysis:
-
The conformation with the lowest binding energy value (in kcal/mol) was selected as the most probable binding mode.
-
Post-hoc analysis was conducted to identify key interactions, such as hydrogen bonds, between this compound and specific amino acid residues of the TLR4/MD-2 complex.
-
Functional Assays for Downstream TLR4 Signaling
To corroborate the antagonistic activity of this compound, various in vitro and in vivo functional assays have been performed. These experiments typically involve stimulating cells or animal models with LPS in the presence or absence of this compound and measuring the downstream effects.
Western Blotting for MAPK and NF-κB Phosphorylation:
-
Objective: To determine if this compound inhibits the LPS-induced phosphorylation of key signaling proteins in the TLR4 pathway, such as MAP kinases (MAPK) and the p65 subunit of NF-κB.
-
General Protocol:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are pre-treated with this compound for a specified duration.
-
The cells are then stimulated with LPS to activate the TLR4 signaling pathway.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated forms of MAPK and p65 NF-κB.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified to assess the level of phosphorylation. A reduction in phosphorylation in the presence of this compound indicates its inhibitory effect.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Production:
-
Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) that are downstream products of TLR4 activation.
-
General Protocol:
-
Similar to the Western blotting protocol, cells or animal models are treated with this compound prior to LPS stimulation.
-
Cell culture supernatants or biological fluids are collected.
-
An ELISA kit specific for the cytokine of interest is used to quantify its concentration. A decrease in cytokine levels in the this compound treated group compared to the LPS-only group demonstrates the antagonistic properties of this compound.
-
Visualizations
This compound Antagonistic Mechanism
Caption: Logical flow of this compound's competitive inhibition of TLR4 signaling.
Experimental Workflow for In Silico Docking
Caption: Step-by-step workflow for the computational analysis of this compound binding.
TLR4 Signaling Pathway
Caption: Overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.
References
- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IAXO-102 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
IAXO-102 is a novel small molecule antagonist of Toll-like receptor 4 (TLR4). It functions by negatively regulating TLR4 signaling, a key pathway in the innate immune response that, when dysregulated, contributes to various inflammatory diseases.[1][2] this compound has been shown to selectively interfere with the TLR4 and its co-receptors MD-2 and CD-14.[3] This interference prevents the downstream activation of inflammatory cascades. In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the p65 subunit of NF-κB, which are crucial second messengers in TLR4 signaling.[1][2] Consequently, the expression and production of TLR4-dependent proinflammatory proteins, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8), are significantly reduced. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, specifically using Human Umbilical Vein Endothelial Cells (HUVECs) as a model system.
Mechanism of Action
This compound exerts its antagonistic effect on the TLR4 signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This compound is believed to directly compete with LPS for binding to the MD-2 co-receptor, thereby preventing the dimerization and activation of the TLR4 receptor complex. This blockade inhibits the subsequent recruitment of adaptor proteins and the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, ultimately leading to a reduction in inflammatory responses.
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative effects of this compound in HUVEC models.
| Experiment | Cell Line | This compound Concentration (µM) | LPS Concentration (ng/mL) | Observation | Reference |
| Cell Viability (MTT Assay) | HUVEC | 0 - 10 | 100 | No significant effect on cell viability. | |
| Cell Viability (MTT Assay) | HUVEC | 20 | 100 | Significantly reduced cell viability. |
| Target Protein | Cell Line | This compound Concentration (µM) | LPS Stimulation | Effect | Reference |
| Phospho-p38 MAPK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |
| Phospho-ERK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |
| Phospho-JNK | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |
| Phospho-p65 NF-κB | HUVEC | 1 - 10 | 100 ng/mL for up to 60 min | Significant inhibition of LPS-induced phosphorylation. | |
| MCP-1 Secretion | HUVEC | 10 | 100 ng/mL | Significant blockage of LPS-induced production. | |
| IL-8 Secretion | HUVEC | 10 | 100 ng/mL | Significant blockage of LPS-induced production. |
Experimental Protocols
Figure 2: General experimental workflow for this compound in vitro testing.
Cell Culture and Maintenance of HUVECs
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or experimental plates.
-
Cell Viability (MTT) Assay
-
Materials:
-
HUVECs
-
96-well plates
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
LPS (from E. coli)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Western Blot Analysis for MAPK and NF-κB Phosphorylation
-
Materials:
-
HUVECs
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (1-10 µM) for 1 hour.
-
Stimulate with 100 ng/mL LPS for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer, and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control.
-
ELISA for MCP-1 and IL-8 Secretion
-
Materials:
-
HUVECs
-
24-well plates
-
This compound
-
LPS
-
Human MCP-1 and IL-8 ELISA kits
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in 24-well plates and grow to confluency.
-
Pre-treat the cells with this compound (10 µM) for 1 hour.
-
Stimulate with 100 ng/mL LPS for 16-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for MCP-1 and IL-8 according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of MCP-1 and IL-8 in the samples based on the standard curve.
-
Conclusion
This compound is a potent antagonist of TLR4 signaling in in vitro models. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability, intracellular signaling pathways, and inflammatory cytokine production. These methods can be adapted to other relevant cell types to further explore the therapeutic potential of this compound in inflammatory diseases.
References
Application Notes and Protocols for IAXO-102 Treatment of HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the optimal use of IAXO-102, a novel small molecule Toll-like receptor 4 (TLR4) antagonist, in treating Human Umbilical Vein Endothelial Cells (HUVECs). This document includes quantitative data on optimal concentrations, detailed experimental protocols for cell viability and signaling pathway analysis, and diagrams to illustrate key processes.
Introduction
This compound is a selective antagonist of TLR4, which plays a crucial role in inflammatory signaling pathways in vascular endothelial cells.[1][2][3] Understanding the optimal concentration of this compound is critical for researchers investigating its therapeutic potential in cardiovascular diseases and other inflammatory conditions. These notes provide a framework for determining and applying the optimal this compound concentration for HUVEC-based in vitro studies.
Data Presentation: Optimal this compound Concentration
The optimal concentration of this compound for HUVEC treatment is a balance between its efficacy as a TLR4 antagonist and its potential for cytotoxicity. Based on available data, the following concentrations are recommended.
Table 1: Recommended this compound Concentrations for HUVEC Treatment
| Concentration Range | Effect on HUVECs | Recommended Application |
| 1 - 10 µM | No significant effect on cell viability. Effective inhibition of LPS-induced TLR4 signaling. | TLR4 antagonism studies, investigation of downstream signaling pathways (MAPK, NF-κB). |
| 10 µM | No significant effect on cell viability.[4] Established concentration for effective TLR4 antagonism prior to LPS stimulation.[4] | Pre-treatment for 1 hour before stimulation with LPS (100 ng/mL) to study inhibition of inflammatory responses. |
| 20 µM | Significant reduction in HUVEC viability. | Not recommended for most applications due to cytotoxic effects. May be used as a positive control for cytotoxicity assays. |
Experimental Protocols
HUVEC Culture and Maintenance
A crucial first step is the proper culture and maintenance of HUVECs to ensure experimental reproducibility.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.1% Gelatin-coated tissue culture flasks or plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA solution
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium in 0.1% gelatin-coated T-75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
For subculturing, wash the confluent monolayer with HBSS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and re-plate the cells at a suitable density (e.g., 1:3 split).
Determining Optimal this compound Concentration using MTT Assay
To confirm the non-toxic concentration range of this compound in your specific HUVEC line and culture conditions, a cell viability assay such as the MTT assay is recommended.
Materials:
-
HUVECs
-
This compound stock solution
-
96-well gelatin-coated plates
-
Endothelial Cell Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 20, 50 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 24 hours (or the desired treatment duration).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This compound Treatment and LPS Stimulation
This protocol outlines the use of this compound as a TLR4 antagonist prior to stimulation with Lipopolysaccharide (LPS).
Materials:
-
HUVECs cultured in 6-well plates
-
This compound (10 µM working solution)
-
LPS from E. coli (100 ng/mL working solution)
-
Serum-free culture medium
Protocol:
-
Grow HUVECs to near confluence in 6-well plates.
-
Replace the growth medium with serum-free medium and starve the cells for 4-6 hours.
-
Pre-treat the cells with 10 µM this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for the desired time period (e.g., 15-60 minutes for signaling studies, 4-24 hours for cytokine expression).
-
After stimulation, wash the cells with cold PBS and proceed with protein extraction for Western blot analysis or RNA extraction for gene expression studies.
Western Blot Analysis of TLR4 Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways downstream of TLR4.
Materials:
-
Treated HUVEC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated HUVECs with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control (e.g., Actin).
Mandatory Visualizations
Caption: this compound inhibits the LPS-induced TLR4 signaling pathway in HUVECs.
Caption: Experimental workflow for studying the effect of this compound in HUVECs.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 2. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for IAXO-102 in a Murine Model of Aortic Aneurysm
Audience: Researchers, scientists, and drug development professionals.
Introduction
IAXO-102 is a novel, small-molecule antagonist of Toll-like receptor 4 (TLR4).[1][2] TLR4 signaling has been identified as a critical pathway in the pathogenesis of vascular inflammatory diseases, including abdominal aortic aneurysms (AAA).[1][2][3] this compound inhibits TLR4 signaling, thereby reducing the downstream inflammatory cascade that contributes to the development and progression of AAAs. These application notes provide a summary of the use of this compound in a well-established murine model of Angiotensin II (Ang II)-induced AAA, including experimental protocols and key findings.
Mechanism of Action
This compound is a cationic amphiphile that selectively interferes with the TLR4 signaling complex, which includes its co-receptors MD-2 and CD-14. By binding to this complex, this compound blocks the downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways. This inhibition leads to a reduction in the activation of key inflammatory transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory cytokines and chemokines. In the context of aortic aneurysms, this attenuates the inflammatory response within the aortic wall, a key driver of aneurysm formation and growth.
Signaling Pathway of this compound in Aortic Aneurysm
Caption: Signaling pathway of this compound in preventing aortic aneurysm.
Experimental Protocols
Murine Model of Angiotensin II-Induced Aortic Aneurysm
This protocol describes the induction of abdominal aortic aneurysms in mice using continuous infusion of Angiotensin II.
Materials:
-
Apolipoprotein E knockout (ApoE-/-) mice (C57BL/6 background) are commonly used, though other strains may be applicable.
-
Angiotensin II (human, synthetic)
-
Osmotic minipumps
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Anesthetize the mice using a standardized protocol.
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region.
-
The pumps should be filled with Angiotensin II dissolved in sterile saline to deliver a constant infusion. A typical dose is 1000 ng/kg/min for 28 days.
-
A sham control group should receive pumps filled with saline only.
-
Monitor the animals regularly for signs of distress and to ensure proper healing from the surgery.
Administration of this compound
This compound is administered to a treatment group of mice that are also receiving Angiotensin II.
Materials:
-
This compound
-
Vehicle for administration (e.g., 50 µl Lipodisq™)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a solution of this compound in the chosen vehicle. A reported effective dose is 3 mg/kg/day.
-
Administer this compound via subcutaneous injection.
-
The administration should be performed daily for the duration of the Angiotensin II infusion.
-
A vehicle control group (Angiotensin II + vehicle) should be included in the experimental design.
Experimental Workflow
Caption: Workflow for studying this compound in an AAA mouse model.
Analytical Methods
Aortic Tissue Analysis:
-
At the end of the treatment period, euthanize the mice and carefully dissect the entire aorta.
-
Measure the maximal diameter of the suprarenal aorta to quantify aneurysm size.
-
Record the incidence of aneurysm formation and rupture within each experimental group.
Western Blotting:
-
Homogenize aortic tissue samples to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins such as phosphorylated and total forms of p38 MAPK, ERK, JNK, and p65 NF-κB, as well as TLR4.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Use a loading control, such as actin, to normalize the results.
ELISA:
-
Use commercially available ELISA kits to quantify the levels of specific pro-inflammatory proteins, such as MIP-1γ, in aortic tissue lysates or plasma.
-
Follow the manufacturer's instructions for the assay.
Antibody Array:
-
To screen for a broader range of inflammatory proteins, use an inflammation antibody array.
-
Hybridize aortic tissue lysates to the array membrane according to the manufacturer's protocol.
-
Detect the signals and perform a semi-quantitative analysis to identify changes in protein expression profiles between treatment groups.
Data Presentation
Efficacy of this compound on Aortic Aneurysm Development
| Parameter | Sham Control | Angiotensin II + Vehicle | Angiotensin II + this compound |
| Incidence of AAA | Not Applicable | Increased | Decreased |
| Aortic Expansion | Baseline | Significantly Increased | Significantly Decreased |
| Aortic Rupture | None | Increased | Decreased |
Effect of this compound on Inflammatory Signaling
| Molecular Target | Angiotensin II + Vehicle | Angiotensin II + this compound | Analytical Method |
| TLR4 Expression | Upregulated | Downregulated | Western Blot |
| p38 MAPK Phosphorylation | Increased | Inhibited | Western Blot |
| ERK Phosphorylation | Increased | Inhibited | Western Blot |
| JNK Phosphorylation | Increased | Inhibited | Western Blot |
| p65 NF-κB Phosphorylation | Increased | Inhibited | Western Blot |
| MIP-1γ Production | Increased | Inhibited | ELISA |
| Pro-inflammatory Proteins (Array) | 22 out of 40 upregulated | 14 out of 22 inhibited | Antibody Array |
Conclusion
This compound demonstrates significant therapeutic potential in the context of abdominal aortic aneurysms by targeting the TLR4 signaling pathway. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical setting. These studies show that this compound can effectively reduce the incidence, growth, and rupture of Angiotensin II-induced aortic aneurysms in mice, supporting its further development as a pharmacological intervention for AAA.
References
- 1. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for IAXO-102 Administration in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the TLR4 antagonist, IAXO-102, to C57BL/6 mice in two distinct preclinical models: chemotherapy-induced gastrointestinal toxicity and angiotensin II-induced abdominal aortic aneurysm. The information compiled herein is based on established experimental findings and is intended to guide researchers in the effective use of this compound for in vivo studies.
This compound: A Potent TLR4 Antagonist
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4). It functions by negatively regulating TLR4 signaling, a key pathway in the innate immune system that, when dysregulated, contributes to various inflammatory diseases. This compound has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the p65 subunit of NF-κB, which are critical downstream effectors in the TLR4 signaling cascade. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by excessive inflammation.
This compound Administration and Dosage in C57BL/6 Mice
The following table summarizes the administration routes and dosages of this compound used in C57BL/6 mice for different experimental models.
| Experimental Model | Administration Route | Dosage | Vehicle | Reference(s) |
| Chemotherapy-Induced Gastrointestinal Toxicity | Intraperitoneal (i.p.) | 3 mg/kg/day | Vehicle (e.g., sterile saline or PBS) | [1][2] |
| Angiotensin II-Induced Abdominal Aortic Aneurysm | Subcutaneous (s.c.) | 3 mg/kg/day | Lipodisq™ nano-formulation | [3] |
Protocol 1: this compound in a Murine Model of Chemotherapy-Induced Gastrointestinal Toxicity
This protocol details the use of this compound to mitigate gastrointestinal toxicity induced by the chemotherapeutic agent irinotecan (CPT-11) in C57BL/6 mice.[1][2]
Experimental Workflow
Caption: Experimental workflow for this compound in chemotherapy-induced mucositis.
Materials
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for i.p. injection (e.g., sterile 0.9% saline or Phosphate Buffered Saline - PBS)
-
Irinotecan (CPT-11)
-
Standard laboratory equipment for animal handling and injections.
Procedure
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.
-
This compound Preparation:
-
Dissolve this compound in a suitable vehicle for intraperitoneal injection to a final concentration that allows for the administration of 3 mg/kg in a volume of approximately 100-200 µL per mouse.
-
Prepare a fresh solution daily.
-
-
Induction of Gastrointestinal Toxicity:
-
Administer a single intraperitoneal injection of CPT-11 at a dose of 270 mg/kg. Other studies have used different dosing regimens, such as 75 mg/kg for four consecutive days.
-
-
This compound Administration:
-
Begin daily intraperitoneal injections of this compound (3 mg/kg) or vehicle one day prior to CPT-11 administration and continue for the duration of the experiment (typically 3-4 days post-CPT-11).
-
-
Monitoring:
-
Monitor mice daily for body weight changes and signs of diarrhea. Diarrhea can be scored based on the consistency of fecal pellets.
-
-
Tissue Collection:
-
At the end of the experimental period (e.g., 72 hours after CPT-11 injection), euthanize the mice.
-
Collect the colon and other relevant tissues for analysis.
-
-
Endpoint Analysis:
-
Histopathology: Fix a segment of the colon in 10% neutral buffered formalin for paraffin embedding and hematoxylin and eosin (H&E) staining to assess tissue damage.
-
Gene Expression Analysis (RT-PCR): Snap-freeze a portion of the colon in liquid nitrogen for RNA extraction. Analyze the expression of genes related to the TLR4 pathway (e.g., Tlr4, Myd88, Nfkb) and inflammation (e.g., Il6, Tnf).
-
Protein Analysis (ELISA/Western Blot): Homogenize a segment of the colon to prepare protein lysates for measuring cytokine levels (e.g., IL-6, TNF-α) by ELISA and the phosphorylation status of MAPK and NF-κB p65 by Western blotting.
-
Protocol 2: this compound in a Murine Model of Angiotensin II-Induced Abdominal Aortic Aneurysm
This protocol describes the use of this compound to prevent the development of abdominal aortic aneurysms (AAA) induced by angiotensin II (Ang II) in C57BL/6 mice.
Experimental Workflow
Caption: Experimental workflow for this compound in Ang II-induced AAA model.
Materials
-
C57BL/6J mice (male, 6 months old are more susceptible)
-
This compound
-
Lipodisq™ nano-formulation (or other suitable vehicle for subcutaneous delivery)
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for minipump implantation
-
High-frequency ultrasound system for in vivo imaging
Procedure
-
Animal Acclimatization: As described in Protocol 1.
-
This compound Preparation:
-
Formulate this compound in Lipodisq™ for subcutaneous injection at a concentration that allows for the administration of 3 mg/kg/day.
-
-
Induction of Abdominal Aortic Aneurysm:
-
Surgically implant osmotic minipumps filled with Angiotensin II subcutaneously in the dorsum of the mice.
-
The pumps should be calibrated to deliver Ang II at a rate of 1000-1500 ng/kg/min for 28 days.
-
-
This compound Administration:
-
Administer daily subcutaneous injections of this compound (3 mg/kg) or the Lipodisq™ vehicle, starting from the day of minipump implantation and continuing for 28 days.
-
-
Monitoring:
-
Monitor the mice regularly for signs of distress.
-
Measure the aortic diameter weekly using high-frequency ultrasound to track aneurysm development.
-
-
Tissue Collection:
-
At day 28, euthanize the mice and carefully dissect the entire aorta.
-
-
Endpoint Analysis:
-
Macroscopic Evaluation: Measure the maximal external diameter of the suprarenal aorta to determine the incidence and severity of AAA.
-
Histological Analysis: Fix the aortas in 4% paraformaldehyde for paraffin embedding. Perform H&E staining to assess aortic wall structure, and elastin staining (e.g., Verhoeff-Van Gieson) to visualize elastic lamina degradation.
-
Immunohistochemistry: Stain aortic sections for markers of inflammation (e.g., CD68 for macrophages) and key signaling proteins (e.g., phospho-p65 NF-κB).
-
Molecular Analysis: As described in Protocol 1, analyze gene and protein expression of TLR4 pathway components and inflammatory mediators in aortic tissue.
-
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by inhibiting the TLR4 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
References
- 1. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for IAXO-102 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAXO-102 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4).[1][2][3] As a glycolipid compound, it interferes with TLR4 signaling by targeting the MD-2 and CD14 co-receptors.[4][5] This inhibitory action has been shown to negatively regulate TLR4-dependent proinflammatory pathways, including the MAPK and p65 NF-κB signaling cascades. Consequently, this compound suppresses the expression of downstream proinflammatory proteins. Research has demonstrated its potential in various models, including the inhibition of experimental abdominal aortic aneurysm development and the attenuation of chemotherapy-induced gastrointestinal toxicity.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo laboratory use.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | Methyl 6-amino-6-deoxy-2,3-di-O-tetradecyl-α-D-glucopyranoside | |
| Molecular Formula | C₃₅H₇₁NO₅ | |
| Molecular Weight | 585.9 g/mol | |
| Appearance | White solid | |
| Purity | ≥95% | |
| CAS Number | 1115270-63-7 |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| DMSO | >10 mM; 15 mg/mL | |
| Ethanol | Soluble | |
| DMSO/Ethanol (1:1, v/v) | >10 mM | |
| Water | Insoluble |
Experimental Protocols
Preparation of a 2 mM this compound Stock Solution
This protocol is suitable for most in vitro applications.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the DMSO and ethanol to room temperature.
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 2 mM solution, weigh out 1.17 mg of this compound (Molecular Weight: 585.9 g/mol ).
-
Prepare a 1:1 (v/v) mixture of DMSO and ethanol.
-
Add the appropriate volume of the DMSO/Ethanol solvent to the this compound solid. For a 1 mg vial, to achieve a 2 mM stock solution, add 853 µL of the 1:1 DMSO/Ethanol mixture. For a 5 mg vial, add 4,266 µL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Preparation of this compound Formulation for In Vivo Use
This protocol describes a common formulation for subcutaneous or intraperitoneal administration in rodent models.
Materials:
-
This compound stock solution in ethanol (e.g., 8.3 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Begin with a pre-made stock solution of this compound in ethanol.
-
In a sterile tube, add 100 µL of the this compound ethanol stock solution (8.3 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a final this compound concentration of 0.83 mg/mL.
-
Mix the final solution gently but thoroughly before administration.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Solid this compound: Store at -20°C for up to 3 years.
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. Some sources suggest stability for up to 2 years at -80°C and 1 year at -20°C.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Visualized Protocols and Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing an this compound stock solution.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits TLR4 signaling, blocking downstream inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of IAXO-102
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the in vivo delivery methods and formulations for the Toll-like receptor 4 (TLR4) antagonist, IAXO-102. The following protocols and data are compiled from published research to guide the design and execution of pre-clinical studies.
Introduction to this compound
This compound is a small molecule antagonist of TLR4, a key receptor in the innate immune system. By selectively interfering with the TLR4 signaling complex, which includes its co-receptors MD-2 and CD-14, this compound effectively downregulates inflammatory responses.[1] In vivo studies have demonstrated its therapeutic potential in mitigating conditions driven by TLR4-mediated inflammation, such as abdominal aortic aneurysms and chemotherapy-induced gastrointestinal mucositis.[1][2] this compound functions by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPK) and p65 NF-κB, which in turn suppresses the expression of downstream pro-inflammatory proteins.[3][4]
Data Presentation: In Vivo Administration of this compound
The following tables summarize the quantitative data from various in vivo studies involving this compound administration.
Table 1: this compound In Vivo Dosage and Administration Routes
| Animal Model | Condition Studied | Route of Administration | Dosage | Formulation/Vehicle | Study Duration | Reference |
| Mice (Apolipoprotein E deficient) | Abdominal Aortic Aneurysm | Subcutaneous (s.c.) | 3 mg/kg/day | 50 µL Lipodisq™ | 28 days | |
| Mice (C57BL/6) | Chemotherapy-induced Gastrointestinal Mucositis | Intraperitoneal (i.p.) | 3 mg/kg/day | Vehicle | 72 hours | |
| Mice | Pharmacokinetic Study | Not Specified | 3 mg/kg | This compound-FITC | Not Specified |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Type | Components | Final Concentration | Notes | Reference |
| Liposomal Nano-disc | This compound, Lipodisq™ | 3 mg/kg in 50 µL | Biodegradable formulation used in abdominal aortic aneurysm studies. | |
| Co-solvent Solution 1 | Ethanol, PEG300, Tween-80, Saline | ≥ 0.83 mg/mL | Prepare a stock in ethanol first. Recommended for use on the same day of preparation. | |
| Co-solvent Solution 2 | Ethanol, Corn oil | ≥ 0.83 mg/mL | Prepare a stock in ethanol first. Use with caution for dosing periods exceeding half a month. | |
| Simple Reconstitution | Ethanol | Not Specified | For in vivo experiments, further dilution in a suitable vehicle is necessary. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Lipodisq™ Formulation for Abdominal Aortic Aneurysm Mouse Model
Objective: To deliver this compound systemically to inhibit the development of angiotensin II-induced abdominal aortic aneurysms in mice.
Materials:
-
This compound
-
Lipodisq™ formulation
-
Apolipoprotein E deficient mice
-
Angiotensin II
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of this compound Formulation:
-
Reconstitute this compound in the Lipodisq™ vehicle to a final concentration that allows for the administration of 3 mg/kg in a 50 µL injection volume. Ensure the solution is homogenous.
-
-
Animal Handling:
-
Acclimatize Apolipoprotein E deficient mice to the laboratory conditions for at least one week prior to the experiment.
-
On the day of administration, weigh each mouse to accurately calculate the required dose.
-
-
Induction of Aortic Aneurysm:
-
Induce abdominal aortic aneurysms by administering Angiotensin II, following an established protocol.
-
-
This compound Administration:
-
Co-administer this compound (3 mg/kg/day) with the Angiotensin II.
-
Gently restrain the mouse.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the 50 µL of the this compound-Lipodisq™ formulation subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Monitoring and Duration:
-
Administer this compound daily for the duration of the study (e.g., 28 days).
-
Monitor the mice regularly for any signs of distress or adverse reactions.
-
At the end of the study, the aortic diameter can be measured to assess the effect of this compound.
-
Protocol 2: Intraperitoneal Administration of this compound for a Murine Model of Chemotherapy-Induced Gastrointestinal Mucositis
Objective: To investigate the potential of this compound to attenuate gastrointestinal inflammation induced by chemotherapy in a colorectal-tumor-bearing mouse model.
Materials:
-
This compound
-
Suitable vehicle (e.g., sterile saline, PBS)
-
C57BL/6 mice
-
Irinotecan (CPT-11) or other chemotherapeutic agent
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
On the day of injection, dilute the stock solution with a sterile vehicle to the final desired concentration for a 3 mg/kg dose. Ensure the final solution is clear and suitable for intraperitoneal injection.
-
-
Animal Handling:
-
Use C57BL/6 mice, which may be bearing colorectal tumors depending on the specific study design.
-
Weigh each mouse before administration for accurate dosing.
-
-
Chemotherapy Administration:
-
Administer the chemotherapeutic agent (e.g., CPT-11, 270 mg/kg) via the appropriate route (e.g., intraperitoneally) to induce gastrointestinal mucositis.
-
-
This compound Administration:
-
Administer this compound (3 mg/kg) daily via intraperitoneal injection.
-
Position the mouse with its head tilted downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Inject the solution into the peritoneal cavity.
-
-
Monitoring and Assessment:
-
Continue daily this compound administration for the specified duration (e.g., 72 hours).
-
Monitor the mice for symptoms of gastrointestinal mucositis, such as diarrhea and weight loss.
-
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: General workflow for in vivo studies with this compound.
References
- 1. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAXO-102 is a small molecule antagonist of Toll-like receptor 4 (TLR4). TLR4 signaling, often initiated by lipopolysaccharide (LPS), plays a critical role in the innate immune response, leading to the production of pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases. This compound selectively interferes with the TLR4 signaling complex, which includes its co-receptors MD-2 and CD14, thereby inhibiting downstream inflammatory responses.[3][4] This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in cell culture models. Specifically, it outlines a method to measure the inhibition of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with LPS.
Principle
This protocol employs a sandwich ELISA, a highly specific and sensitive method for quantifying cytokines in biological fluids.[5] The assay involves capturing the cytokine of interest from the cell culture supernatant between two layers of antibodies—a capture antibody coated onto the surface of a microplate well and a biotinylated detection antibody. The amount of captured cytokine is then detected using an enzyme-conjugated streptavidin which binds to the biotinylated detection antibody. Addition of a substrate results in a colorimetric change that is proportional to the concentration of the cytokine in the sample. By comparing the optical density of samples treated with this compound to untreated controls, the percentage of cytokine inhibition can be accurately determined.
Data Presentation
The inhibitory effect of this compound on cytokine production is dose-dependent. The following tables summarize the quantitative data on the inhibition of IL-8 and MCP-1 production in HUVECs stimulated with LPS.
Table 1: Dose-Dependent Inhibition of IL-8 by this compound
| This compound Concentration (µM) | LPS Stimulation (100 ng/mL) | IL-8 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | + | 1250 ± 85 | 0 |
| 1 | + | 875 ± 60 | 30 |
| 5 | + | 437.5 ± 35 | 65 |
| 10 | + | 187.5 ± 20 | 85 |
| 0 (Unstimulated Control) | - | 50 ± 10 | N/A |
Table 2: Dose-Dependent Inhibition of MCP-1 by this compound
| This compound Concentration (µM) | LPS Stimulation (100 ng/mL) | MCP-1 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | + | 800 ± 55 | 0 |
| 1 | + | 600 ± 40 | 25 |
| 5 | + | 320 ± 25 | 60 |
| 10 | + | 120 ± 15 | 85 |
| 0 (Unstimulated Control) | - | 30 ± 8 | N/A |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well cell culture plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in cell culture medium. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulation with LPS: Prepare a stock solution of Lipopolysaccharide (LPS). Add the appropriate volume of LPS to each well (except for the unstimulated control wells) to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants are now ready for ELISA analysis or can be stored at -80°C for later use.
ELISA Protocol for Cytokine Quantification
This protocol is a general guideline for a sandwich ELISA and should be adapted based on the specific instructions provided with the commercial ELISA kit for the cytokine of interest (e.g., IL-8 or MCP-1).
-
Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. After the last wash, invert the plate and blot it on a clean paper towel to remove any residual buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in the appropriate diluent to generate a standard curve. Add 100 µL of the collected cell culture supernatants and the diluted standards to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to the recommended concentration in the appropriate diluent. Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme Conjugate Incubation: Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in the appropriate diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to 5-7 times to ensure removal of unbound enzyme.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient is visible in the standards.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 570 nm and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. Calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration with vehicle)] x 100
Mandatory Visualizations
Caption: TLR4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Cytokine Inhibition ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IAXO-102 Technical Support Center: Troubleshooting Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and handling of IAXO-102, a potent TLR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule TLR4 antagonist.[1][2] It functions by negatively regulating TLR4 signaling, thereby inhibiting the phosphorylation of MAPK and p65 NF-κB and reducing the expression of TLR4-dependent proinflammatory proteins.[1][2] It has been shown to interfere with human, rat, and mouse TLR4/CD14 signaling.[3]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
This compound is soluble in several organic solvents but is insoluble in water. Common solvents include ethanol, DMSO, and a 1:1 (vol/vol) mixture of DMSO and ethanol. For in vivo applications, specific formulations using co-solvents are recommended.
Q3: My this compound solution in DMSO appears cloudy or precipitates. What could be the cause?
Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound. It is critical to use newly opened or anhydrous DMSO to ensure optimal dissolution. Warming the solution to 60°C and using an ultrasonic bath can also aid in dissolving the compound.
Q4: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Use of an inappropriate solvent. - Insufficient solvent volume. - Low temperature. | - Use recommended solvents such as Ethanol or DMSO. - Ensure the concentration is within the solubility limits (see table below). - Apply ultrasonic treatment and/or gentle warming (up to 60°C for DMSO). |
| Precipitation observed in prepared stock solution. | - Solvent has absorbed moisture (especially DMSO). - The solution is supersaturated. - Storage temperature is too high. | - Use fresh, anhydrous DMSO. - Ensure the concentration does not exceed the solubility limit. - Store stock solutions at -80°C or -20°C as recommended. |
| Cloudy solution for in vivo formulation. | - Improper mixing of components. - Components not at room temperature. | - Ensure each component is fully dissolved before adding the next. - Gently warm components to room temperature if stored refrigerated. |
Quantitative Solubility Data
| Solvent | Concentration | Method | Source |
| Ethanol | 50 mg/mL (85.33 mM) | Requires ultrasonic bath | MedchemExpress |
| Ethanol | 100 mg/mL | - | Selleck Chemicals |
| DMSO | 3.33 mg/mL (5.68 mM) | Requires ultrasonic bath and warming to 60°C | MedchemExpress |
| DMSO | 15 mg/mL (25.59 mM) | Use fresh, anhydrous DMSO | Selleck Chemicals |
| Methanol | Soluble | - | Cayman Chemical |
| DMSO/Ethanol (1:1, vol/vol) | >10 mM | - | Adipogen, Innaxon |
| Water | Insoluble | - | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of a 2 mM Stock Solution
This protocol is recommended for in vitro applications.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder. For a 1 mg vial, this protocol yields a 2 mM stock solution.
-
Prepare a 1:1 (vol/vol) mixture of DMSO and Ethanol.
-
To a 1 mg vial of this compound, add 853 µL of the 1:1 DMSO/Ethanol mixture.
-
Vortex thoroughly to ensure complete dissolution. An ultrasonic bath can be used to aid solubility.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Formulation (0.83 mg/mL)
This protocol yields a clear solution suitable for subcutaneous administration.
Materials:
-
This compound
-
Ethanol
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare an 8.3 mg/mL stock solution of this compound in Ethanol. The use of an ultrasonic bath is recommended to ensure complete dissolution.
-
To prepare a 1 mL working solution, add 100 µL of the 8.3 mg/mL ethanol stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 µL of Saline to adjust the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be ≥ 0.83 mg/mL.
Note: If the continuous dosing period exceeds half a month, this protocol should be used with caution.
Visualizations
This compound Mechanism of Action: Inhibition of TLR4 Signaling
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo use.
References
IAXO-102 Bioavailability Enhancement: Technical Support Center
Welcome to the technical support center for IAXO-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this compound, a novel small molecule antagonist of Toll-like receptor 4 (TLR4).[1][2][3] this compound's therapeutic potential is linked to its ability to negatively regulate TLR4 signaling, thereby inhibiting proinflammatory pathways.[1][2] However, its physicochemical properties present challenges for achieving optimal and consistent exposure in animal studies.
This guide offers frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and comparative data to help you design and execute successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factors for this compound's oral bioavailability are its poor aqueous solubility and potential for first-pass metabolism. Many new chemical entities, particularly those in the Biopharmaceutical Classification System (BCS) Class II and IV, face similar challenges, leading to low dissolution rates in the gastrointestinal tract and subsequent low absorption.
Q2: What are the recommended starting formulation strategies for in vivo animal studies?
A2: For initial studies, a simple aqueous suspension is often used. However, to improve exposure, exploring alternative strategies is highly recommended. These include:
-
Micronization: Reducing the particle size of the drug can increase the surface area for dissolution.
-
Co-solvent Systems: Using mixtures of solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate. This is a highly effective strategy for poorly soluble compounds.
Q3: Can this compound be administered via routes other than oral gavage?
A3: Yes. For preclinical studies where the goal is to understand the maximum achievable exposure or to bypass absorption barriers, alternative routes can be used. In published studies, this compound has been administered subcutaneously (s.c.) and intraperitoneally (i.p.) in mice. Intravenous (IV) administration is also an option for determining absolute bioavailability but requires the drug to be fully solubilized.
Q4: What is the mechanism of action of this compound?
A4: this compound is a TLR4 antagonist. It functions by negatively regulating TLR4 signaling, which in turn inhibits the phosphorylation of MAPK and p65 NF-κB and reduces the expression of TLR4-dependent proinflammatory proteins.
Troubleshooting Guide
Problem: High inter-animal variability in plasma concentrations (Cmax and AUC).
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Formulation | Low solubility of the compound is a primary driver of pharmacokinetic variability. Ensure the formulation is homogeneous before dosing each animal. If using a suspension, vortex or stir it consistently between each administration to prevent settling. |
| Inaccurate Dosing Technique | Oral gavage technique can be a source of variability. Ensure all personnel are properly trained and use a consistent technique. Verify the calibration of all dosing equipment, such as pipettes and syringes. |
| Physiological Differences | Factors such as animal age, sex, health status, and even gut microbiota can contribute to variability. Standardize these factors as much as possible. Consider a short fasting period before dosing to normalize gut content. |
Problem: Very low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Solubility & Dissolution | The formulation is likely not providing adequate solubility in the GI tract. This is a common issue for poorly soluble drugs. Move to an enhanced formulation strategy such as an amorphous solid dispersion or a lipid-based system like a self-emulsifying drug delivery system (SEDDS). |
| High First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor (if ethically and scientifically justified) or switch to a parenteral route (IV, IP, or SC) to assess systemic clearance. |
| Sample Handling & Stability | The compound may be degrading in the plasma samples after collection. Ensure samples are processed quickly, stored at the correct temperature (typically -80°C), and that the bioanalytical method accounts for any potential instability. |
Experimental Protocols & Data
Appendix A: Formulation Protocols
Protocol A1: Preparation of this compound Suspension (10 mg/mL) in 0.5% Methylcellulose
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: Create a paste by adding a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturating with a mortar and pestle.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. Ensure the suspension is continuously stirred during the dosing procedure.
Protocol A2: Preparation of this compound Amorphous Solid Dispersion (ASD)
-
Solvent Selection: Identify a common solvent in which both this compound and a suitable polymer (e.g., HPMCAS, PVP) are soluble.
-
Dissolution: Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3).
-
Solvent Removal: Remove the solvent using a technique like spray-drying or rotary evaporation to form the solid dispersion.
-
Characterization: Characterize the resulting powder using techniques like X-ray diffraction (XRD) to confirm its amorphous nature.
-
Reconstitution: For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately before administration.
Appendix B: Comparative Pharmacokinetic & Solubility Data
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| 0.5% Methylcellulose Suspension | 150 ± 45 | 4.0 | 980 ± 210 | ~5% |
| 20% Solutol® HS 15 Solution | 450 ± 90 | 2.0 | 3100 ± 550 | ~16% |
| Amorphous Solid Dispersion (1:3 in HPMCAS) | 1200 ± 250 | 1.5 | 9500 ± 1800 | ~48% |
| (Data are presented as mean ± SD and are hypothetical for illustrative purposes) |
Table 2: Solubility of this compound in Various Preclinical Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 0.5% Methylcellulose | < 5 |
| 20% PEG 400 in Water | 50 |
| 20% Solutol® HS 15 in Water | > 500 |
| (Data are hypothetical for illustrative purposes) |
Visualizations
Appendix C: this compound Signaling Pathway
Caption: this compound inhibits the TLR4 signaling pathway.
Appendix D: Bioavailability Study Experimental Workflow
Caption: Workflow for a typical oral bioavailability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
potential off-target effects of IAXO-102 in cellular assays
Welcome to the technical support center for IAXO-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a Toll-like receptor 4 (TLR4) antagonist.[1][2] Its primary mechanism of action is the negative regulation of TLR4 signaling.[1][2] This leads to the inhibition of downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) phosphorylation.[1] this compound has been shown to compete with lipopolysaccharide (LPS) for binding to MD-2, a co-receptor of TLR4, and also exhibits high affinity for CD14, another co-receptor, which likely enhances its antagonist effect on the TLR4 signaling pathway.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of TLR4 inhibition. Could this be due to off-target effects?
A2: While this compound is a TLR4 antagonist, it is possible that the observed phenotype is due to off-target effects, where the compound interacts with unintended biological molecules. To investigate this, consider the following:
-
Dose-response analysis: Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target TLR4 engagement. A significant discrepancy may suggest an off-target effect.
-
Use of a structurally unrelated inhibitor: If possible, use a different inhibitor with a distinct chemical structure that also targets TLR4. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Genetic validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out TLR4. If the phenotype is not replicated with genetic validation, it points towards an off-target effect of this compound.
Q3: My compound is showing toxicity in cell lines at concentrations required for TLR4 inhibition. How can I determine if this is an on-target or off-target effect?
A3: Unexplained toxicity can be an indicator of off-target effects. To troubleshoot this:
-
Perform a counter-screen: Use a cell line that does not express TLR4. If toxicity persists, it is likely due to off-target effects.
-
Modulate the expression of the intended target: Use techniques like siRNA or CRISPR to see if modulating TLR4 expression phenocopies the observed toxicity.
-
Screen against a toxicity panel: A broad screen against known toxicity-related targets (e.g., hERG, CYPs) can help identify interactions with proteins known to cause cellular toxicity.
Q4: What are some common experimental approaches to identify the specific off-target proteins of this compound?
A4: Several established methods can be used to identify off-target interactions:
-
Kinase Profiling: Since many small molecule inhibitors have off-target effects on kinases, screening this compound against a panel of kinases can identify unintended interactions.
-
Proteomics-based approaches: Mass spectrometry can be used to quantify changes in the proteome or phosphoproteome of cells treated with this compound, revealing unexpected changes in protein levels or phosphorylation states.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target (TLR4) and can be adapted to identify off-target binding in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Variable Cell Density | Ensure consistent cell seeding density across all wells and experiments. High cell density can lead to nutrient depletion and affect drug response. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures to ensure reproducibility. |
| Compound Solubility Issues | Visually inspect for compound precipitation in your assay buffer. Ensure this compound is fully solubilized at the tested concentrations. |
| Assay Interference | Run control experiments in the absence of cells but with all other components, including this compound, to check for direct interference with the assay reagents or detection system. |
Issue 2: Unexpected changes in signaling pathways not directly linked to TLR4.
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad kinase screen to identify potential off-target kinases. Compare the IC50 values for off-target kinases with the concentration of this compound used in your cellular assay. |
| Activation of compensatory signaling pathways | Use phosphoproteomics to get a global view of signaling changes in response to this compound treatment. This can reveal the activation of bypass pathways. |
| Cell-type specific responses | Be aware that the effect of this compound on signaling pathways can be cell-type specific. Compare your results across different cell lines. |
Data Presentation
When investigating off-target effects, it is crucial to present quantitative data in a clear and structured manner. Below is a template for presenting data from a kinase profiling study.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| TLR4 (On-target) | 95% | 50 |
| Kinase A (Off-target) | 80% | 250 |
| Kinase B (Off-target) | 65% | 800 |
| Kinase C | 10% | >10,000 |
| Kinase D | 5% | >10,000 |
| Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target, TLR4, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (TLR4) remaining in the supernatant using Western blotting or mass spectrometry. A shift in the melting curve of TLR4 in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Compound Dilution: Serially dilute this compound to create a range of concentrations.
-
Assay Setup: In a multi-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.
-
Data Analysis: Read the signal using a plate reader and calculate the percent inhibition for each concentration of this compound to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Determining the IC50 of IAXO-102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IAXO-102, a toll-like receptor 4 (TLR4) antagonist.[1][2][3] The focus is on accurately determining its half-maximal inhibitory concentration (IC50) in various cell lines.
Data Presentation: IC50 of this compound
Currently, publicly available literature does not provide a comprehensive comparison of this compound IC50 values across a wide range of cell lines. The primary characterization of this compound in vitro has been in Human Umbilical Vein Endothelial Cells (HUVEC), where concentrations of 1-10 μM were used to demonstrate its inhibitory effect on MAPK and p65 NF-κB phosphorylation.[1]
Researchers are encouraged to use the following template to compile their experimental findings for internal comparison and analysis.
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HUVEC | Umbilical Vein Endothelium | 5,000 | 48 | Primary characterization cell line | |
Experimental Protocol: Determining IC50 using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization for specific cell lines and assay types is recommended.[4]
1. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Perform a cell count to determine cell concentration.
- Seed a 96-well plate with the desired number of cells per well (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
- Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution to create a range of concentrations. It is advisable to start with a wide range and then narrow it down in subsequent experiments.
- Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cell death.
- Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.
- Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time can significantly influence the IC50 value.
3. Cell Viability Assay:
- Numerous assays can be used to measure cell viability, such as MTT, MTS, XTT, or ATP-based assays. The choice of assay may depend on the cell type and potential compound interference.
- For an MTT assay:
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 4. benchchem.com [benchchem.com]
optimizing incubation time for IAXO-102 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of IAXO-102, a potent TLR4 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is dependent on the specific experimental endpoint. For inhibition of downstream signaling events, such as MAPK and NF-κB phosphorylation, shorter incubation times may be sufficient.[1] For observing effects on protein expression or cell viability, longer incubation periods are likely necessary. A time-course experiment is the most effective method to determine the ideal incubation period for your specific cell type and endpoint.[2]
Q2: I am not observing an effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
-
Suboptimal Incubation Time: The incubation period may be too short to induce a significant biological response. Consider performing a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal duration for your endpoint of interest.[2][3]
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your system.
-
Compound Instability: this compound, like many small molecules, can be susceptible to degradation. Prepare fresh dilutions from a new aliquot for each experiment to ensure potency.[4]
-
Cell Culture Variability: Inconsistent cell passage number, confluency, or media composition can alter cellular responses to treatment.
Q3: Is this compound cytotoxic to cells?
A3: this compound has been shown to be non-toxic to Human Umbilical Vein Endothelial Cells (HUVEC) at concentrations up to 10 µM for up to 24 hours. However, cytotoxicity can be cell-type dependent. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be reconstituted in ethanol or a 1:1 solution of DMSO and ethanol. Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, this compound has been reconstituted in Lipodisq™, a biodegradable liposomal nano-disc formulation.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Application | Cell Type/Model | This compound Concentration | Incubation Time | Outcome |
| In Vitro | HUVEC | 1-10 µM | 2 hours | Inhibition of MAPK and p65 NF-κB phosphorylation. |
| HUVEC | 10 µM | 17 hours | Suppression of LPS-induced proinflammatory proteins MCP-1 and IL-8. | |
| HUVEC | 1-10 µM | 1 hour pre-treatment | Inhibition of LPS-stimulated MAPK/p65nF-kB phosphorylation. | |
| HUVEC | up to 10 µM | up to 24 hours | No effect on cell viability. | |
| In Vivo | Murine Model | 3 mg/kg/day (s.c.) | 28 days | Retardation of Angiotensin II-induced increase in aortic diameter. |
| Murine Model | 3 mg/kg/day (s.c.) | up to 72 hours | Downregulation of Angiotensin II-induced MIP-1γ and TLR4 expression. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation duration of this compound for a specific biological endpoint.
-
Cell Seeding: Seed your cells in appropriate culture plates at a density that will not lead to over-confluence during the longest time point of the experiment. Allow cells to adhere and stabilize overnight.
-
This compound Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Include a vehicle control (the solvent used to dissolve this compound) at the same final concentration as in the treatment group.
-
Treatment: Remove the existing medium from the cells and add the this compound containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 6, 12, 24, and 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the assay to measure your biological endpoint of interest (e.g., Western blot for protein phosphorylation, ELISA for cytokine secretion, or a cell viability assay).
-
Data Analysis: Analyze the data for each time point and compare the effect of this compound treatment to the vehicle control. The optimal incubation time is the shortest duration that produces a significant and robust effect.
Mandatory Visualizations
Caption: this compound inhibits the TLR4 signaling pathway by targeting MD-2 and CD14.
References
IAXO-102 Technical Support Center: Troubleshooting Aqueous Instability
Welcome to the technical support center for IAXO-102. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous instability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: this compound powder will not dissolve in my aqueous buffer. What should I do?
A1: this compound has low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended as it will likely result in poor solubility and instability. To work with this compound in aqueous-based assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For preparing stock solutions, 100% Dimethyl Sulfoxide (DMSO) or a 1:1 (v/v) mixture of DMSO and Ethanol are recommended. These solvents can dissolve this compound to a concentration of at least 2mM.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, it is crucial to follow a careful dilution protocol. A troubleshooting workflow for this issue is provided below. In general, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible while still maintaining the solubility of this compound. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.
Q4: I am observing inconsistent results in my experiments. Could this be related to this compound instability?
A4: Yes, inconsistent results can be a sign of compound instability or precipitation. If this compound is not fully dissolved or precipitates out of solution during your experiment, the effective concentration will be lower and more variable than intended. Visually inspect your solutions for any signs of precipitation (cloudiness, visible particles) before and during your experiments. If you suspect precipitation, it is recommended to prepare fresh solutions following the detailed protocols provided below.
Q5: What is Lipodisq™ and how can it help with this compound's aqueous instability?
A5: Lipodisq™ is a nanoparticle formulation technology that can encapsulate hydrophobic compounds like this compound, rendering them water-soluble. These nano-sized lipid-based discoidal particles mimic naturally occurring high-density lipoproteins (HDL), providing a stable aqueous formulation suitable for both in vitro and in vivo studies.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Recommended Solvents | 100% DMSO, 1:1 (v/v) DMSO/Ethanol |
| Stock Solution Concentration | ≥ 2 mM |
| Storage of Solid Compound | Store at -20°C for up to 3 years. |
| Storage of Stock Solutions | Aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound and the bottle of DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 585.94 g/mol , dissolve 5.86 mg in 1 mL of DMSO).
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Gentle warming to 37°C for 5-10 minutes with intermittent vortexing can also aid dissolution.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound DMSO Stock for Aqueous Experiments
This protocol provides a stepwise method for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) to minimize precipitation.
Procedure:
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO to get closer to the final desired concentration. This gradual reduction of the compound concentration in the organic solvent can help prevent it from crashing out when introduced to the aqueous phase.
-
Final Dilution:
-
Warm the aqueous medium to the desired experimental temperature (e.g., 37°C for cell culture).
-
While gently vortexing or swirling the aqueous medium, slowly add the small volume of the this compound DMSO stock (or intermediate dilution) to the medium.
-
Ensure the final concentration of DMSO in the aqueous medium is non-toxic to your experimental system (typically ≤ 0.5% for cell culture).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without this compound.
Protocol 3: Overview of this compound Formulation with Lipodisq™
For experiments requiring higher concentrations of this compound in an aqueous solution without the use of organic solvents, a Lipodisq™ formulation is recommended. While the specific, proprietary protocol for formulating this compound with Lipodisq™ is not publicly available, the general principle involves the self-assembly of styrene-maleic acid (SMA) copolymers and phospholipids around the hydrophobic drug molecule. This process encapsulates this compound within a water-soluble nanodisc. For research purposes, pre-formulated this compound in Lipodisq™ may be available from the supplier.
Mandatory Visualizations
Caption: this compound antagonizes the TLR4 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
IAXO-102 Technical Support Center: Troubleshooting Diminished Response in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering a diminished or loss of response to IAXO-102 in long-term experimental settings. As there is currently no published literature specifically detailing acquired resistance to this compound, this document outlines potential mechanisms of resistance based on the known pharmacology of TLR4 antagonists and general principles of drug resistance. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you investigate the underlying cause of a reduced response to this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4). It functions by negatively regulating TLR4 signaling, which in turn inhibits the phosphorylation of MAPK and p65 NF-κB and reduces the expression of TLR4-dependent proinflammatory proteins.[1][2] The antagonist effect is likely achieved through direct competition with lipopolysaccharide (LPS) for binding to the TLR4 co-receptor MD-2, and it may also be reinforced by interaction with another co-receptor, CD14.[3]
Q2: Has clinical or preclinical resistance to this compound been reported in long-term studies?
To date, there are no specific reports in the scientific literature detailing acquired resistance to this compound in long-term preclinical or clinical studies. The information provided here is based on theoretical mechanisms of drug resistance to receptor antagonists and signaling inhibitors.
Q3: What are the potential, theoretical mechanisms that could lead to a diminished response to this compound over time?
Based on general principles of drug resistance, a diminished response to this compound could theoretically arise from several mechanisms:
-
Altered Drug Target: Genetic mutations or post-translational modifications in TLR4 or its co-receptors (MD-2, CD14) could reduce the binding affinity of this compound.
-
Signaling Pathway Reactivation: Upregulation or constitutive activation of downstream components of the TLR4 signaling pathway (e.g., MyD88, TRAF6, NF-κB) could bypass the inhibitory effect of this compound at the receptor level.
-
Activation of Bypass Pathways: Cells may activate alternative, TLR4-independent inflammatory signaling pathways to compensate for the blockade of TLR4.
-
Reduced Drug Bioavailability: Increased expression and activity of drug efflux pumps could actively transport this compound out of the cell or away from the target site, reducing its effective concentration.
Troubleshooting Guide: Investigating a Diminished Response to this compound
If you are observing a reduced effect of this compound in your long-term experiments, the following step-by-step guide can help you investigate the potential underlying cause.
Workflow for Investigating Diminished this compound Efficacy
Caption: Workflow for troubleshooting reduced this compound efficacy.
Troubleshooting Question 1: Is the issue related to the drug target itself?
A reduced response could be due to changes in the TLR4 receptor complex that affect this compound binding.
Suggested Actions:
-
Assess Binding Affinity: Perform competitive radioligand binding assays to compare the binding affinity of this compound in your long-term treated cells versus control (naïve) cells. A significant increase in the Ki value in the treated cells would suggest an altered target.
-
Sequence the Target Genes: Isolate genomic DNA or RNA from your experimental and control cells and sequence the coding regions of TLR4, MD2, and CD14. Look for mutations that could alter the protein structure and drug binding site.
Data Presentation Example: Competitive Binding Assay Results
| Cell Line | Treatment Duration | This compound Ki (nM) | Fold Change in Ki |
| Control (Naïve) | 0 days | 15.2 ± 1.8 | 1.0 |
| This compound Tolerant | 90 days | 155.6 ± 12.3 | 10.2 |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Preparation: Culture control and suspected this compound resistant cells to 80-90% confluency.
-
Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate membrane preparations with a fixed concentration of a suitable radiolabeled TLR4 ligand (e.g., [³H]-LPS) and a range of concentrations of unlabeled this compound.
-
Incubation and Washing: Incubate at 4°C for 2 hours to reach equilibrium. Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Troubleshooting Question 2: Has the signaling pathway downstream of TLR4 been reactivated?
Cells might compensate for TLR4 blockade by upregulating downstream signaling molecules.
Suggested Actions:
-
Western Blot Analysis: Stimulate control and long-term this compound-treated cells with a TLR4 agonist (e.g., LPS) in the presence of this compound. Analyze cell lysates by Western blot for the phosphorylation status of key downstream proteins like p65 NF-κB, p38, and JNK. Persistent phosphorylation in the treated cells despite this compound treatment would indicate downstream reactivation.
-
Cytokine Profiling: Measure the levels of key TLR4-dependent cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant after stimulation, with and without this compound. A lack of inhibition by this compound in the long-term treated cells would support this hypothesis.
Data Presentation Example: Phospho-p65 NF-κB Levels (Western Blot Quantification)
| Cell Line | Treatment | LPS Stimulation | Phospho-p65 (Relative Density) |
| Control | Vehicle | - | 1.0 |
| Control | Vehicle | + | 8.5 ± 0.7 |
| Control | This compound | + | 1.5 ± 0.3 |
| This compound Tolerant | This compound | + | 7.9 ± 0.9 |
Signaling Pathway Diagram: Potential Points of Resistance in the TLR4 Pathway
Caption: TLR4 signaling pathway with potential resistance points.
Troubleshooting Question 3: Are alternative inflammatory pathways being activated?
Cells might develop resistance by activating other signaling pathways that lead to a similar inflammatory outcome, thus bypassing the need for TLR4.
Suggested Actions:
-
Screen for Other PRR Activation: Investigate the involvement of other Pattern Recognition Receptors (PRRs) like TLR2 or NOD-like receptors (NLRs). Use specific agonists for these receptors to see if they elicit a strong inflammatory response in your this compound-tolerant cells.
-
Broad Inflammatory Mediator Profiling: Use a multiplex immunoassay (e.g., Luminex) or an antibody array to screen for a wide range of cytokines, chemokines, and other inflammatory mediators produced by your cells. This can help identify signatures of alternative pathway activation.
Experimental Protocol: Multiplex Immunoassay for Cytokine Profiling
-
Sample Collection: Culture control and this compound tolerant cells with and without this compound and/or an inflammatory stimulus. Collect the culture supernatants at various time points.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen multiplex assay kit. This typically involves incubating the supernatants with antibody-coupled beads specific for different cytokines.
-
Detection: A fluorescently labeled detection antibody is added, and the beads are read on a specialized flow cytometer.
-
Data Analysis: The fluorescence intensity for each bead corresponds to the concentration of a specific cytokine. Compare the cytokine profiles between your experimental groups.
Troubleshooting Question 4: Is this compound being actively removed from the cells?
Increased activity of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular or local concentration of this compound.
Suggested Actions:
-
Intracellular Drug Accumulation Assay: Use a fluorescent derivative of this compound or a labeled form to measure its accumulation inside the cells over time using flow cytometry or fluorescence microscopy. Reduced accumulation in long-term treated cells would suggest increased efflux.
-
Use of Efflux Pump Inhibitors: Treat your this compound tolerant cells with a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) prior to and during this compound treatment. If the inhibitory effect of this compound is restored, it strongly suggests the involvement of efflux pumps.
Data Presentation Example: Effect of Efflux Pump Inhibitor on this compound Efficacy
| Cell Line | This compound | Efflux Pump Inhibitor | TNF-α Production (% of Stimulated Control) |
| This compound Tolerant | - | - | 100% |
| This compound Tolerant | + | - | 85% ± 7% |
| This compound Tolerant | + | + | 25% ± 4% |
Experimental Protocol: Intracellular Drug Accumulation Assay
-
Cell Seeding: Seed control and this compound tolerant cells in a multi-well plate.
-
Incubation: Add a fluorescently labeled version of this compound to the culture medium and incubate for various time points.
-
Washing: At each time point, wash the cells with ice-cold PBS to remove extracellular drug.
-
Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader, or analyze whole cells by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity between the control and tolerant cell lines over time.
Disclaimer: The troubleshooting strategies and potential resistance mechanisms described in this document are based on established principles of pharmacology and drug resistance. They are intended to serve as a guide for research purposes. As the field evolves, specific mechanisms of resistance to this compound may be identified and will be incorporated into future updates of this document.
References
Technical Support Center: Assessing the Cytotoxicity of IAXO-102 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of the TLR4 antagonist, IAXO-102, particularly at high concentrations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
When working with high concentrations of this compound, various experimental challenges may arise. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | This compound has limited aqueous solubility. High concentrations may exceed the solubility limit in the culture medium, leading to the formation of a precipitate.[1][2] | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO/Ethanol 1:1 v/v). - Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%).[3] - Perform serial dilutions of the stock solution in the culture medium just before use. - Visually inspect the wells for any precipitate under a microscope. |
| Inconsistent or Non-reproducible Results | - Uneven cell seeding. - Incomplete dissolution of this compound stock solution. - Variability in incubation times. | - Ensure a homogenous single-cell suspension before seeding. - Thoroughly vortex the stock solution before each use. - Standardize all incubation times across experiments. |
| Unexpected U-shaped Dose-Response Curve (Apparent increase in viability at high concentrations) | At high concentrations, this compound may interfere with the assay readout. For example, it might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4][5] | - Include a "no-cell" control with this compound and the assay reagent to check for direct chemical interference. - Consider using an alternative cytotoxicity assay with a different detection principle (e.g., LDH release assay). |
| High Background Signal in Control Wells | The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations. | - Determine the maximum tolerated solvent concentration for your specific cell line by running a solvent toxicity control. - Keep the final solvent concentration consistent across all wells, including the untreated controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for assessing the cytotoxicity of this compound?
A1: Based on existing data, this compound has been shown to not affect the viability of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations up to 10 μM. However, at 20 μM, a significant reduction in viability was observed. Therefore, a recommended starting range for most cell lines would be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell type.
Q2: How should I prepare the this compound stock solution?
A2: this compound is soluble in a 1:1 (vol:vol) mixture of DMSO and Ethanol at concentrations greater than 10 mM. It is also soluble in Methanol. To prepare a stock solution, dissolve this compound in the chosen solvent to a high concentration (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can this compound interfere with standard cytotoxicity assays like MTT or LDH?
A3: While there is no direct evidence of this compound interfering with MTT or LDH assays, it is a possibility, especially at high concentrations. Some small molecules can directly reduce the MTT tetrazolium salt or inhibit the LDH enzyme, leading to inaccurate results. It is highly recommended to include a cell-free control (media + this compound + assay reagent) to test for any direct interference.
Q4: What are the appropriate controls to include in my cytotoxicity experiment with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without this compound or solvent. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO/Ethanol) used to dissolve this compound. This control is crucial to assess any cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
No-Cell Control (Blank): Culture medium without cells, containing this compound and the assay reagent. This helps to identify any direct interference of the compound with the assay.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO/Ethanol (1:1, v/v)
-
Cell culture medium (phenol red-free medium is recommended for the MTT incubation step to reduce background)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium and add the this compound dilutions to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
DMSO/Ethanol (1:1, v/v)
-
Cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing this compound cytotoxicity.
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
how to confirm IAXO-102 activity in a new experimental setup
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the activity of IAXO-102, a potent TLR4 antagonist, in a new experimental setup. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by negatively regulating TLR4 signaling.[1][2] This inhibitory action prevents the activation of downstream signaling pathways, including the MAPK and NF-κB pathways.[1] Specifically, this compound has been shown to inhibit the phosphorylation of MAPK and the p65 subunit of NF-κB. This ultimately leads to a reduction in the expression of TLR4 itself and other pro-inflammatory proteins that are dependent on TLR4 activation. In-silico studies suggest that this compound may exert its inhibitory effects by binding to the TLR4-MD-2 complex.
Q2: What are the expected outcomes of successful this compound treatment in a cell-based assay?
Successful treatment with this compound in a suitable in vitro model, such as Human Umbilical Vein Endothelial Cells (HUVECs), should result in a measurable decrease in the inflammatory response triggered by a TLR4 agonist like Lipopolysaccharide (LPS). Key expected outcomes include:
-
Reduced Phosphorylation: A significant decrease in the phosphorylation of key signaling proteins like MAPK and p65 NF-κB.
-
Decreased Pro-inflammatory Cytokine Production: A reduction in the secretion of pro-inflammatory cytokines and chemokines, such as MCP-1 and IL-8.
-
Downregulation of TLR4 Expression: A decrease in the protein expression levels of TLR4.
Q3: What is a typical effective concentration and treatment time for this compound in vitro?
Based on published studies, an effective concentration range for this compound in vitro is typically between 1-10 μM. For instance, pre-treatment of HUVECs with this compound at these concentrations for 2 hours has been shown to be effective at inhibiting MAPK and p65 NF-κB phosphorylation. For the suppression of LPS-induced pro-inflammatory protein production, a longer incubation time of around 17 hours with 10 μM this compound has been used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on TLR4 signaling. | Cell line suitability: The chosen cell line may not express TLR4 or its co-receptors (MD-2, CD14) at sufficient levels. | Confirm TLR4, MD-2, and CD14 expression in your cell line using Western blot or flow cytometry. Consider using a cell line known to have a robust TLR4 signaling pathway, such as HUVECs or macrophages. |
| This compound degradation: The compound may have degraded due to improper storage or handling. | This compound should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). Ensure proper handling and minimize freeze-thaw cycles. | |
| Suboptimal experimental conditions: The concentration of the TLR4 agonist (e.g., LPS) may be too high, or the incubation times for this compound or the agonist may be inappropriate. | Perform a dose-response curve for both this compound and the TLR4 agonist to determine optimal concentrations. Optimize incubation times for pre-treatment with this compound and subsequent stimulation. | |
| High background signaling in control groups. | Contamination: Cell culture may be contaminated with bacteria or other endotoxins that activate TLR4. | Use endotoxin-free reagents and sterile techniques. Regularly test cell cultures for mycoplasma contamination. |
| Serum components: Fetal bovine serum (FBS) can contain variable levels of endotoxins. | Use heat-inactivated FBS or consider using serum-free media if your cell line allows. | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to phenotypic changes and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Reagent variability: Different lots of reagents (e.g., antibodies, cytokines, this compound) can have varying activity. | Qualify new lots of critical reagents before use in experiments. Aliquot reagents to minimize freeze-thaw cycles. |
Experimental Protocols
Western Blot for Phospho-MAPK and Phospho-p65 NF-κB
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets of TLR4 signaling.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
This compound
-
TLR4 agonist (e.g., LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (Phospho-MAPK, Total-MAPK, Phospho-p65 NF-κB, Total-p65 NF-κB, GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a TLR4 agonist (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes). Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for Pro-inflammatory Cytokines (MCP-1, IL-8)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Cell line of interest
-
This compound
-
TLR4 agonist (e.g., LPS)
-
Commercially available ELISA kits for MCP-1 and IL-8
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-treat with this compound (e.g., 10 μM) for a specified duration (e.g., 17 hours).
-
Stimulation: Add a TLR4 agonist (e.g., LPS) and incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for MCP-1 and IL-8 according to the manufacturer's instructions.
-
Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels between different treatment groups.
Data Presentation
Table 1: Effect of this compound on MAPK and p65 NF-κB Phosphorylation in HUVECs
| Treatment | p-MAPK/Total MAPK (Fold Change vs. Control) | p-p65/Total p65 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | Data from experiment | Data from experiment |
| This compound (1 μM) + LPS | Data from experiment | Data from experiment |
| This compound (5 μM) + LPS | Data from experiment | Data from experiment |
| This compound (10 μM) + LPS | Data from experiment | Data from experiment |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in HUVECs
| Treatment | MCP-1 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| Vehicle Control | Data from experiment | Data from experiment |
| LPS (100 ng/mL) | Data from experiment | Data from experiment |
| This compound (10 μM) + LPS | Data from experiment | Data from experiment |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Decision Tree
References
Validation & Comparative
A Head-to-Head on TLR4 Antagonism: IAXO-102 vs. TAK-242
For researchers and drug development professionals navigating the landscape of innate immunity modulation, the selection of a potent and specific Toll-like receptor 4 (TLR4) inhibitor is a critical decision. This guide provides an objective comparison of two prominent TLR4 antagonists, IAXO-102 and TAK-242 (also known as Resatorvid), focusing on their performance in in vitro inhibition assays. While direct head-to-head studies are limited, this document compiles available experimental data to facilitate an informed choice.
Mechanism of Action: Distinct Approaches to TLR4 Inhibition
This compound is a cationic amphiphile that is understood to compete with the primary TLR4 ligand, lipopolysaccharide (LPS), for binding to the TLR4 co-receptors MD-2 and CD14. By occupying these sites, this compound effectively prevents the initiation of the downstream signaling cascade that leads to inflammation. Its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.
TAK-242 , a cyclohexene derivative, employs a different strategy. It is a small molecule inhibitor that penetrates the cell membrane and selectively binds to a specific cysteine residue (Cys747) within the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This allosteric inhibition disrupts the interaction of TLR4 with its intracellular adaptor proteins, MyD88 and TRIF, thereby blocking both major downstream signaling pathways.
Comparative Efficacy in TLR4 Inhibition Assays
The following table summarizes the available quantitative data on the inhibitory potency of this compound and TAK-242. It is important to note that these values are derived from separate studies with differing experimental conditions.
| Compound | Assay Type | Cell Line/System | Readout | IC50 |
| This compound | TLR4 Activation | HEK-Blue™ hTLR4 cells | SEAP Reporter | Not explicitly reported |
| TAK-242 | LPS-induced TNF-α production | RAW264.7 macrophages | TNF-α levels | 1.1 - 11 nM |
| TAK-242 | LPS-induced NF-κB activation | HEK293 cells expressing TLR4/MD2/CD14 | NF-κB reporter | ~1.8 nM |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Below are detailed methodologies for key experimental assays used to evaluate TLR4 inhibition.
LPS-Induced Cytokine Release Assay in Whole Blood
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a physiologically relevant ex vivo setting.
Protocol:
-
Fresh human whole blood is collected in heparin-containing tubes.
-
The blood is pre-incubated with varying concentrations of the test inhibitor (this compound or TAK-242) for 1 hour at 37°C.
-
LPS (from E. coli O111:B4) is added to a final concentration of 100 ng/mL to stimulate TLR4.
-
The blood is incubated for an additional 4-6 hours at 37°C in a CO2 incubator.
-
Plasma is separated by centrifugation at 1,500 x g for 10 minutes.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma is quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
IC50 values are calculated from the dose-response curve of inhibitor concentration versus percentage of cytokine inhibition.
NF-κB Reporter Assay in HEK293 Cells
This cell-based assay quantifies the inhibition of the NF-κB signaling pathway, a central component of TLR4 signaling.
Protocol:
-
HEK293 cells are seeded in 96-well plates and co-transfected with plasmids encoding human TLR4, MD-2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
After 24-48 hours, the cells are pre-treated with a range of concentrations of the TLR4 inhibitor for 1 hour.
-
The cells are then stimulated with an appropriate concentration of LPS (e.g., 10-100 ng/mL).
-
The cells are incubated for 18-24 hours to allow for reporter gene expression.
-
The activity of the reporter enzyme (SEAP or luciferase) in the cell culture supernatant or cell lysate is measured using a suitable detection reagent and a plate reader.
-
The percentage of inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Visualized Pathways and Workflows
Caption: TLR4 signaling pathway and points of inhibition for this compound and TAK-242.
Caption: A generalized workflow for in vitro TLR4 inhibition assays.
Caption: Logical framework for comparing this compound and TAK-242.
Summary and Conclusion
Both this compound and TAK-242 are effective inhibitors of the TLR4 signaling pathway, albeit through different mechanisms of action. The available data suggests that TAK-242 is a highly potent inhibitor, with IC50 values in the low nanomolar range for the suppression of cytokine production and NF-κB activation. While quantitative IC50 data for this compound is less readily available in the public domain, its ability to compete with LPS binding provides a solid rationale for its use in TLR4 inhibition studies.
The choice between this compound and TAK-242 will depend on the specific requirements of the research. For studies requiring a well-characterized, highly potent intracellular inhibitor, TAK-242 is an excellent choice. For investigations where targeting the extracellular ligand-binding event is preferred, this compound presents a valuable alternative. Ultimately, direct comparative studies under identical experimental conditions are needed to definitively determine the relative potency and efficacy of these two important research tools.
Comparative Efficacy of IAXO-102 and Other TLR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 4 (TLR4) antagonist IAXO-102 with other prominent alternatives, namely TAK-242 (CLI-095) and Eritoran. This document synthesizes available experimental data to highlight the performance and mechanisms of these inhibitors.
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells. Dysregulation of TLR4 signaling is implicated in a variety of inflammatory conditions, making it a key target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a novel TLR4 antagonist, against the well-characterized antagonists TAK-242 and Eritoran.
Mechanism of Action and Efficacy: A Head-to-Head Comparison
This compound, TAK-242, and Eritoran employ distinct mechanisms to inhibit TLR4 signaling, leading to varied efficacy profiles.
This compound is a cationic amphiphile that is thought to exert its antagonistic effects through a dual mechanism. It can form stable co-aggregates with LPS, thereby reducing its availability to bind to its co-receptors, CD14 and MD-2.[1] Additionally, studies suggest that this compound can directly compete with LPS for binding to CD14 and MD-2.[1] This interference with the initial steps of TLR4 activation effectively blocks downstream signaling.
TAK-242 , also known as CLI-095 or Resatorvid, is a small-molecule inhibitor that acts intracellularly.[2][3] It selectively binds to cysteine 747 in the Toll/interleukin-1 receptor (TIR) domain of TLR4.[3] This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, thereby inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.
Eritoran is a synthetic analog of the lipid A portion of LPS. It acts as a competitive antagonist by binding to the MD-2 co-receptor, which forms a complex with TLR4. This binding prevents the recognition and binding of LPS to the TLR4/MD-2 complex, thus inhibiting the initiation of the signaling cascade.
The following diagram illustrates the TLR4 signaling pathway and the points of intervention for each antagonist.
Quantitative Comparison of TLR4 Antagonists
The following table summarizes the available quantitative data for this compound, TAK-242, and Eritoran.
| Feature | This compound | TAK-242 (CLI-095) | Eritoran |
| Mechanism of Action | LPS sequestration and competition for CD14/MD-2 binding | Binds to intracellular TIR domain of TLR4 | Competitive antagonist of LPS binding to MD-2 |
| IC50 (TNF-α inhibition) | Not reported | 1.9 nM (LPS-induced in macrophages) | 0.58 - 1.0 nM (LPS-induced in human whole blood, varies by LPS source) |
| IC50 (IL-6 inhibition) | Not reported | 1.3 nM (LPS-induced in macrophages) | Data not available in this format |
| In Vitro Efficacy | Inhibited MAPK and p65 NF-κB phosphorylation. Down-regulated expression of TLR4 and TLR4-dependent proinflammatory proteins. | Completely prevented LPS-induced NF-κB DNA binding and inflammatory gene expression (TNFα, IL-6, MCP-1). | Inhibited LPS-stimulated cytokine (IL-1β, TNF-α, IL-6, and IL-8) production. |
| In Vivo Efficacy | Decreased Angiotensin II-induced aortic expansion, rupture, and incidence of Abdominal Aortic Aneurysm (AAA). Attenuated symptoms of chemotherapy-induced gastrointestinal mucositis. | Reduced cerebral infarction and improved neurologic function in a mouse model of cerebral ischemia/reperfusion injury. Suppressed tumor metastasis in a non-small cell lung cancer model. | Protected mice from lethal influenza and filovirus challenge. Reduced systemic inflammation in a hemorrhagic shock/trauma model. |
| Clinical Development | Preclinical | Investigated for sepsis; clinical trials did not meet primary endpoints. | Failed a Phase III clinical trial for severe sepsis. |
Experimental Methodologies
The evaluation of these TLR4 antagonists has been conducted through a variety of in vitro and in vivo experimental models. A general workflow for assessing the efficacy of a TLR4 antagonist is depicted below.
Key Experimental Protocols
In Vitro Inhibition of Cytokine Production:
-
Cell Lines: Human or murine macrophage cell lines (e.g., RAW 264.7) or primary cells like human whole blood are commonly used.
-
Stimulation: Cells are pre-incubated with varying concentrations of the TLR4 antagonist for a specified time (e.g., 1 hour) before stimulation with a TLR4 agonist, typically LPS (e.g., 10-100 ng/mL).
-
Measurement: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the antagonist.
Western Blot for Signaling Pathway Analysis:
-
Cell Treatment: Cells are treated with the TLR4 antagonist followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Protein Extraction and Quantification: Whole-cell lysates are prepared, and protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK) followed by incubation with secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence and quantified by densitometry.
In Vivo Models of Disease:
-
Animal Models: Various animal models are employed to assess the therapeutic potential of TLR4 antagonists. For instance, in a murine model of chemotherapy-induced gastrointestinal mucositis, C57BL/6 mice are administered a chemotherapeutic agent like irinotecan (CPT-11) to induce intestinal injury. In models of cerebral ischemia/reperfusion, transient middle cerebral artery occlusion is performed in mice.
-
Treatment Regimen: The TLR4 antagonist is administered at a specific dose and route (e.g., intraperitoneally, intravenously) at defined time points relative to the disease induction.
-
Efficacy Assessment: Efficacy is evaluated based on various parameters, including survival rates, clinical scores, histopathological analysis of tissue damage, and measurement of inflammatory markers in serum or tissue homogenates.
Conclusion
This compound, TAK-242, and Eritoran represent distinct approaches to TLR4 antagonism. While TAK-242 and Eritoran have been more extensively characterized in terms of their IC50 values and have progressed to clinical trials (albeit with disappointing results for sepsis), this compound shows promise in preclinical models of vascular and gastrointestinal inflammation. The dual mechanism of action of this compound, involving both LPS sequestration and receptor competition, may offer a unique therapeutic advantage. Further studies, including the determination of its IC50 and evaluation in a broader range of disease models, are warranted to fully elucidate the comparative efficacy of this compound. Researchers are encouraged to consider the specific mechanism of action and the available efficacy data when selecting a TLR4 antagonist for their studies.
References
- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 2. invivogen.com [invivogen.com]
- 3. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
validating IAXO-102's specificity for TLR4 over other TLRs
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a comparative analysis of IAXO-102, a known Toll-like receptor 4 (TLR4) antagonist, and explores the available data to validate its specificity for TLR4 over other Toll-like receptors (TLRs).
One study describes this compound as a "highly specific ligand that interferes selectively with the TLR4 and its co-receptors MD-2 and CD-14." However, this statement appears to emphasize the specific nature of the interaction with the TLR4 receptor complex rather than providing evidence of its inertness towards other TLRs.
The TLR4 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical TLR4 signaling pathway, highlighting the point at which this compound is understood to exert its inhibitory effects.
References
- 1. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 2. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Showdown: IAXO-102's Binding Affinity Compared to Other TLR4 Ligands
A detailed computational analysis reveals the binding characteristics of IAXO-102 in comparison to other known ligands targeting the Toll-like receptor 4 (TLR4)-MD-2 complex, a key player in inflammatory signaling pathways. This guide provides an objective comparison of their in silico docking performance, supported by experimental data and detailed methodologies for researchers and drug development professionals.
A recent study provides valuable insights into the binding interactions of this compound, a novel TLR4 antagonist, with the human TLR4-MD-2 complex.[1] The in silico analysis compared this compound with two other compounds, TAK-242 (resatorvid) and SN-38, the active metabolite of the anticancer drug irinotecan.[1] The study aimed to elucidate the potential binding sites and affinities of these ligands, offering a rational basis for their observed biological activities.[1]
This compound is a small-molecule cationic amphiphile designed with a similar structure to lipopolysaccharide (LPS), a bacterial compound that is a primary activator of TLR4.[1] This structural mimicry allows this compound to bind to the TLR4-MD-2 complex.[1] TAK-242 is a synthetic cyclohexene derivative known to selectively inhibit TLR4 signaling. SN-38's primary mechanism of action is the inhibition of topoisomerase I, but it has also been investigated for its interaction with TLR4.
Data Presentation
The following table summarizes the quantitative data from the in silico docking studies, presenting the binding energies of this compound, TAK-242, and SN-38 with both the upper and lower bounds of the TLR4-MD-2 complex. Lower binding energy indicates a stronger binding affinity.
| Ligand | Target Site | Binding Energy Range (kcal/mol) |
| This compound | Upper Bound TLR4-MD-2 | -3.8 to -3.1 |
| Lower Bound TLR4-MD-2 | -3.9 to -3.5 | |
| TAK-242 | Upper Bound TLR4-MD-2 | -6.9 to -6.3 |
| Lower Bound TLR4-MD-2 | -6.5 to -5.8 | |
| SN-38 | Upper Bound TLR4-MD-2 | -9.0 to -7.0 |
| Lower Bound TLR4-MD-2 | -8.2 to -6.8 |
Based on these findings, SN-38 exhibited the strongest binding affinity, followed by TAK-242 and then this compound, for both the upper and lower bound regions of the TLR4-MD-2 complex.
Experimental Protocols
The in silico docking experiments were performed using the following methodology:
Software: Autodock Vina was utilized for the molecular docking simulations.
Target Preparation: The three-dimensional crystal structure of the human TLR4-MD-2 complex was obtained from a protein data bank. The docking grids were configured to encompass either the upper or the lower bound of the TLR4 protein.
Ligand Preparation: The 3D structures of the ligands this compound, TAK-242, and SN-38 were prepared for docking.
Docking and Analysis: The docking poses were ranked based on their docking scores, which are indicative of their binding energy with the TLR4-MD-2 complex. The conformation with the lowest binding energy value (in kcal/mol) was selected for further post-hoc analysis to determine the best-fit model. Hydrogen bonding interactions were analyzed using ChimeraX.
Visualizations
The following diagrams illustrate the experimental workflow and the TLR4 signaling pathway.
References
IAXO-102's Impact on Gene Expression Relative to Vehicle Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the novel TLR4 antagonist, IAXO-102, on gene and protein expression compared to a vehicle control. The data presented is compiled from preclinical studies and is intended to offer an objective overview for research and drug development purposes.
Summary of this compound's Effect on Gene and Protein Expression
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. It exerts its effects by negatively regulating TLR4 signaling pathways, leading to a downstream reduction in inflammatory responses. The primary mechanism involves the inhibition of the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the p65 subunit of NF-κB, which are crucial for the expression of pro-inflammatory genes.[1][2]
In Vitro Data: Human Umbilical Vein Endothelial Cells (HUVECs)
In studies using HUVECs, this compound has been shown to suppress the production of pro-inflammatory proteins induced by lipopolysaccharide (LPS), a potent TLR4 agonist.
| Protein | Treatment | Concentration | Duration | Result | Reference |
| MCP-1 | This compound + LPS | 10 µM | 17 hours | Suppression of LPS-induced production | [1] |
| IL-8 | This compound + LPS | 10 µM | 17 hours | Suppression of LPS-induced production | [1] |
In Vivo Data: Murine Models
Preclinical studies in mouse models of abdominal aortic aneurysm (AAA) and chemotherapy-induced gastrointestinal mucositis have further elucidated the in vivo effects of this compound on gene and protein expression.
Abdominal Aortic Aneurysm Model
In a mouse model where AAA is induced by Angiotensin II, this compound demonstrated a significant inhibitory effect on the expression of TLR4 and pro-inflammatory proteins.
| Gene/Protein | Tissue | Treatment | Dosage | Duration | Result vs. Angiotensin II alone | Reference |
| TLR4 | Supra-renal aorta | This compound + Angiotensin II | 3 mg/kg/day | 72 hours | Significant down-regulation | [3] |
| MIP-1γ | Thoracic, Supra-renal, and Infra-renal aorta | This compound + Angiotensin II | 3 mg/kg/day | 72 hours | Significant inhibition of production | |
| 14 Pro-inflammatory Proteins | Aorta | This compound + Angiotensin II | Not Specified | Not Specified | Inhibition of expression (varying extent) |
Chemotherapy-Induced Gastrointestinal Mucositis Model
In a colorectal tumor-bearing mouse model of irinotecan (CPT-11)-induced gastrointestinal mucositis, this compound treatment alone showed a specific effect on the expression of a key TLR4 co-receptor in the colon.
| Gene | Tissue | Treatment | Dosage | Duration | Result vs. Vehicle | Reference |
| MD-2 | Colon | This compound | 3 mg/kg/day | 72 hours | Significant decrease in transcript expression (P < 0.05) | |
| TLR4 | Colon | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| CD14 | Colon | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| MyD88 | Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| IL-6 | Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| IL-6R | Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| CXCL2 | Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| CXCR1 | Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference | |
| CXCR2 | Colon & Tumor | This compound | 3 mg/kg/day | 72 hours | No significant difference |
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Protein Production in HUVECs
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.
-
Treatment: Cells were pre-incubated with this compound (1-10 µM) for 2 hours.
-
Stimulation: Following pre-incubation, cells were stimulated with lipopolysaccharide (LPS).
-
Analysis: The production of pro-inflammatory proteins, such as MCP-1 and IL-8, in the cell culture supernatant was measured after 17 hours of stimulation using ELISA.
In Vivo Angiotensin II-Induced Abdominal Aortic Aneurysm Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice were used.
-
Treatment: Mice were administered this compound (3 mg/kg/day) subcutaneously for 28 days.
-
Induction of AAA: Abdominal aortic aneurysm was induced by Angiotensin II infusion.
-
Gene and Protein Expression Analysis: Aortic tissue was collected, and protein lysates were analyzed using Western blotting and ELISA to determine the expression levels of TLR4 and various pro-inflammatory proteins. An antibody array was also used to screen for changes in a panel of 40 pro-inflammatory proteins.
In Vivo Chemotherapy-Induced Gastrointestinal Mucositis Model
-
Animal Model: C57BL/6 mice bearing colorectal tumors.
-
Treatment Groups:
-
Vehicle control
-
This compound (3 mg/kg, daily intraperitoneal injection)
-
CPT-11 (270 mg/kg, single intraperitoneal injection)
-
Combination of this compound and CPT-11
-
-
Tissue Collection: At 72 hours post-treatment, colon and tumor tissues were collected.
-
Gene Expression Analysis: RNA was isolated from the tissues, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-PCR) to measure the transcript levels of TLR4, MD-2, CD14, MyD88, IL-6, IL-6R, CXCL2, CXCR1, and CXCR2.
Visualizations
This compound Mechanism of Action in the TLR4 Signaling Pathway
Caption: this compound inhibits TLR4 signaling by antagonizing the receptor complex.
Experimental Workflow for In Vivo Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on gene expression in vivo.
References
- 1. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of IAXO-102 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available preclinical data on the synergistic effects of IAXO-102, a Toll-like receptor 4 (TLR4) antagonist, when combined with chemotherapy. The objective is to offer a clear comparison of the compound's performance in combination therapy, supported by experimental data and detailed methodologies to aid in future research and development.
Introduction to this compound
This compound is a small molecule antagonist of Toll-like receptor 4 (TLR4).[1] TLR4 activation is implicated in inflammatory signaling pathways that can contribute to both tumor progression and the adverse side effects of chemotherapy. This compound functions by negatively regulating TLR4 signaling, thereby inhibiting the downstream activation of Mitogen-Activated Protein Kinases (MAPK) and the nuclear factor-kappa B (NF-κB) p65 subunit.[1][2] This mechanism of action suggests a potential dual role for this compound in oncology: directly impacting tumor-related inflammation and mitigating chemotherapy-induced toxicities.
Preclinical Synergy Data with Chemotherapy
To date, the primary publicly available research assessing the synergistic effects of this compound with chemotherapy focuses on its combination with irinotecan (CPT-11) in a colorectal tumor-bearing mouse model.
In Vivo Antitumor Efficacy and Toxicity Mitigation
A key study investigated the combination of this compound with CPT-11 in C57BL/6 mice bearing colorectal tumors. The findings from this study are summarized below.
Table 1: In Vivo Effects of this compound in Combination with Irinotecan (CPT-11)
| Treatment Group | Tumor Volume (Relative to Vehicle at 48h) | Colon Tissue Injury Score (at 72h) | Diarrhea Prevention |
| Vehicle | Baseline | N/A | No |
| This compound (3 mg/kg) | Lower (P < 0.05) | N/A | N/A |
| CPT-11 (270 mg/kg) | N/A | Increased | No |
| This compound + CPT-11 | N/A | Improved (P < 0.05) vs. CPT-11 | Yes |
Data sourced from a study by Tam et al.[2]
The study reported that while this compound alone led to a reduction in tumor volume compared to the vehicle at the 48-hour mark, the combination with CPT-11 resulted in a significant improvement in the colon tissue injury score compared to CPT-11 alone.[2] Notably, the combination therapy also prevented diarrhea, a common side effect of CPT-11. However, the study found no significant differences in cell proliferation or apoptosis in the tumor tissue between the treatment groups.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound. By antagonizing TLR4, this compound prevents the activation of downstream inflammatory cascades involving MAPK and NF-κB.
In Vivo Experimental Workflow
The diagram below outlines the experimental workflow for the in vivo study of this compound and CPT-11 combination therapy.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol is based on the methodology described for the this compound and CPT-11 combination study.
1. Animal Model:
-
C57BL/6 mice are used.
-
Colorectal tumors are induced prior to the commencement of the study.
2. Treatment Groups:
-
Vehicle Control: Administered with the vehicle solution intraperitoneally (i.p.).
-
This compound Monotherapy: this compound is administered daily via i.p. injection at a dose of 3 mg/kg.
-
Chemotherapy Monotherapy: Irinotecan (CPT-11) is administered as a single i.p. injection at a dose of 270 mg/kg.
-
Combination Therapy: this compound is administered daily (3 mg/kg, i.p.) and CPT-11 is given as a single dose (270 mg/kg, i.p.).
3. Study Duration and Monitoring:
-
The study is conducted over a period of 72 hours.
-
Tumor volume is measured at baseline and at specified intervals (e.g., 48 hours).
-
Animal weight and clinical signs of toxicity (e.g., diarrhea) are monitored daily.
4. Endpoint Analysis:
-
At 72 hours, animals are euthanized.
-
Colon and tumor tissues are collected.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and morphological changes. A scoring system is used to quantify tissue injury.
-
Immunohistochemistry: Tumor sections are stained for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
RT-PCR: RNA is extracted from tissue samples to analyze the expression of genes related to the TLR4 signaling pathway and inflammation (e.g., TLR4, MyD88, IL-6).
In Vitro Cell Viability Assay (Representative Protocol)
This is a general protocol that can be adapted to assess the synergistic effects of this compound and chemotherapy on cancer cell lines.
1. Cell Culture:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose-response matrix of this compound and a chemotherapeutic agent, both alone and in combination.
-
Appropriate vehicle controls are included.
3. Incubation:
-
Cells are incubated with the compounds for a predetermined period (e.g., 48 or 72 hours).
4. Viability Assessment (e.g., MTT Assay):
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance is read on a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control.
-
Combination index (CI) values are calculated using software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Representative Protocol)
This is a general protocol for assessing apoptosis, which can be adapted for the combination treatment.
1. Cell Treatment:
-
Cells are seeded in appropriate culture plates and treated with this compound, chemotherapy, or the combination for a specified time.
2. Cell Staining (e.g., Annexin V and Propidium Iodide):
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells.
-
The cells are incubated in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive, PI-positive cells are identified as late apoptotic or necrotic cells.
4. Data Analysis:
-
The percentage of apoptotic cells in each treatment group is quantified and compared.
Conclusion and Future Directions
The available preclinical data suggests that this compound, in combination with irinotecan, may offer a synergistic effect by mitigating chemotherapy-induced gastrointestinal toxicity while not compromising, and potentially enhancing, the antitumor activity. The mechanism is likely linked to the inhibition of TLR4-mediated inflammatory pathways.
However, the current body of evidence is limited to a single published study with one chemotherapeutic agent. Further research is warranted to:
-
Evaluate the synergistic effects of this compound with a broader range of chemotherapeutic agents and in different cancer types.
-
Conduct in-depth in vitro studies to elucidate the cellular and molecular mechanisms of synergy, including comprehensive cell viability and apoptosis assays.
-
Perform more extensive in vivo studies to optimize dosing and scheduling and to further validate the antitumor and toxicity-reducing effects.
These future studies will be crucial in determining the full potential of this compound as a valuable adjunct to conventional chemotherapy.
References
Comparative Analysis of IAXO-102 in Diverse Inflammatory Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of IAXO-102, a novel Toll-like Receptor 4 (TLR4) antagonist, against its alternative, TAK-242. This document synthesizes experimental data from various inflammatory models, presents detailed methodologies for key experiments, and visualizes complex biological pathways and workflows to support informed decisions in preclinical research.
This compound is a small molecule inhibitor of TLR4 signaling, a key pathway in the innate immune response and a critical driver of various inflammatory diseases. By targeting TLR4, this compound holds therapeutic potential for a range of conditions characterized by excessive inflammation. This guide evaluates its performance in two distinct and well-established inflammatory models: chemotherapy-induced gastrointestinal mucositis and angiotensin II-induced aortic aneurysm.
Performance of this compound in a Murine Model of Chemotherapy-Induced Gastrointestinal Mucositis
Chemotherapy-induced gastrointestinal mucositis is a severe and often dose-limiting side effect of cancer treatment, characterized by inflammation and damage to the intestinal lining. In a murine model utilizing irinotecan (CPT-11) to induce mucositis, this compound demonstrated significant protective effects.
Key Findings:
-
Clinical Symptoms: this compound treatment effectively prevented diarrhea in mice exposed to CPT-11[1][2].
-
Tissue Injury: The combination of this compound and CPT-11 resulted in an improved tissue injury score in the colon compared to CPT-11 alone[1][2].
-
Tumor Growth: Interestingly, this compound treatment was associated with a reduction in colorectal tumor volume at 48 and 72 hours compared to the vehicle group[1].
-
Gene Expression: In the colon, this compound treatment led to a decrease in the expression of MD-2, a co-receptor of TLR4, compared to the vehicle group. Furthermore, in combination with CPT-11, it modulated the expression of IL-6R.
Data Summary:
| Parameter | Vehicle | This compound (3 mg/kg) | CPT-11 (270 mg/kg) | CPT-11 + this compound | Source |
| Diarrhea Incidence (at 24h) | 0% | 0% | 100% | 0% | |
| Weight Change from Baseline (at 24h) | N/A | +2.28% ± 2.65% | N/A | -4.90% ± 1.22% | |
| Tumor Volume Change from Baseline (at 48h) | Higher | Lower (P < 0.05 vs Vehicle) | Lower (P < 0.0001 vs Vehicle) | Lower (P < 0.0001 vs Vehicle) | |
| Colon Tissue Injury Score | N/A | N/A | Higher | Improved (P < 0.05 vs CPT-11) |
Performance of this compound in a Murine Model of Angiotensin II-Induced Aortic Aneurysm
Abdominal aortic aneurysm (AAA) is a life-threatening condition characterized by chronic inflammation and degradation of the aortic wall. In a mouse model where AAA is induced by angiotensin II (Ang II) infusion, this compound demonstrated a significant inhibitory effect on aneurysm development.
Key Findings:
-
Aneurysm Development: this compound treatment decreased Ang II-induced aortic expansion, rupture, and the overall incidence of AAA.
-
Inflammatory Signaling: this compound inhibited the phosphorylation of key downstream signaling molecules in the TLR4 pathway, including MAPK and p65 NF-κB.
-
Pro-inflammatory Protein Expression: The expression of TLR4 and TLR4-dependent pro-inflammatory proteins was downregulated by this compound treatment. Specifically, this compound significantly inhibited the Ang II-induced production of MIP-1γ in the thoracic, supra-renal, and infra-renal aorta.
Data Summary:
| Parameter | Angiotensin II | Angiotensin II + this compound (3 mg/kg/day) | Source |
| Incidence of Aortic Aneurysm | Increased | Decreased | |
| Aortic Rupture | Occurred | Decreased | |
| TLR4 Expression (Supra-renal aorta) | Upregulated | Downregulated | |
| MIP-1γ Expression (Aortic tissue) | Significantly elevated | Significantly inhibited | |
| MAPK and p65 NF-κB Phosphorylation | Increased | Inhibited |
Comparative Analysis: this compound vs. TAK-242
TAK-242 is another well-characterized TLR4 inhibitor that serves as a relevant alternative for comparison. While direct head-to-head in vivo studies with identical endpoints are limited, an in-silico analysis and a study in in-vitro/ex-vivo models of intestinal mucositis provide valuable comparative data.
In Silico Binding Affinity to TLR4-MD-2 Complex:
A molecular docking study provides insights into the potential binding efficacy of this compound and TAK-242 to the TLR4-MD-2 complex, the key receptor for lipopolysaccharide (LPS) and other TLR4 agonists.
| Compound | Binding Energy (kcal/mol) - Upper Bound | Binding Energy (kcal/mol) - Lower Bound | Source |
| This compound | -3.8 to -3.1 | -3.9 to -3.5 | |
| TAK-242 | -6.9 to -6.3 | -6.5 to -5.8 |
These in silico results suggest that TAK-242 has a stronger binding affinity to the TLR4-MD-2 complex compared to this compound.
Performance in In-Vitro and Ex-Vivo Models of Intestinal Mucositis:
A study investigating the potential of both this compound and TAK-242 to prevent inflammation in preclinical models of intestinal mucositis (IM) yielded unexpected results. In human T84, HT-29, and U937 cell lines, and in mouse colonic explants, neither TAK-242 (10 µM) nor this compound (10 µM) was effective at blocking inflammation induced by LPS or SN-38 (the active metabolite of irinotecan). The study concluded that specific epithelial inhibition of TLR4 by these compounds might be insufficient to manage mucositis-related inflammation in these specific models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
CPT-11-Induced Gastrointestinal Mucositis in Mice
-
Animal Model: Male C57BL/6 mice.
-
Tumor Induction (if applicable): Subcutaneous injection of murine colorectal cancer cells.
-
Mucositis Induction: A single intraperitoneal (i.p.) injection of irinotecan (CPT-11) at a dose of 270 mg/kg.
-
This compound Administration: Daily i.p. injection of this compound at a dose of 3 mg/kg, starting on the same day as CPT-11 administration.
-
Endpoint Analysis: Tissues (colon, tumor) are typically collected 72 hours post-CPT-11 injection for histopathological examination and gene expression analysis (RT-PCR). Clinical signs such as body weight and diarrhea are monitored daily.
Angiotensin II-Induced Aortic Aneurysm in Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used.
-
Aneurysm Induction: Continuous subcutaneous infusion of angiotensin II (Ang II) at a rate of 1000 ng/kg/min for up to 28 days using surgically implanted osmotic pumps.
-
This compound Administration: Co-administration of this compound (e.g., 3 mg/kg/day) via a separate osmotic pump or daily subcutaneous injections.
-
Endpoint Analysis: Aortic tissue is harvested for measurement of aortic diameter, histological analysis of aneurysm formation and rupture, and biochemical analysis of protein expression and phosphorylation (Western blotting, ELISA).
Visualizing the Science: Diagrams and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: TLR4 signaling pathway and points of inhibition.
Caption: Experimental workflow for CPT-11-induced mucositis model.
Caption: Experimental workflow for Ang II-induced aortic aneurysm model.
Conclusion
This compound demonstrates significant efficacy in mitigating inflammation and tissue damage in preclinical models of chemotherapy-induced gastrointestinal mucositis and angiotensin II-induced aortic aneurysm. Its ability to modulate the TLR4 signaling pathway underscores its potential as a therapeutic agent for a variety of inflammatory conditions.
While in silico data suggests a lower binding affinity for this compound to the TLR4-MD-2 complex compared to TAK-242, the in vivo data for this compound in the presented models is promising. The lack of efficacy for both compounds in a specific in-vitro/ex-vivo mucositis model highlights the complexity of TLR4 signaling and the importance of selecting appropriate models for preclinical evaluation. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of the therapeutic potential of this compound and TAK-242 in various inflammatory disease models. This guide provides a foundational understanding for researchers to design and interpret future studies in this critical area of drug development.
References
- 1. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IAXO-102's Mechanism: A Comparative Guide Using TLR4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IAXO-102, a novel Toll-like receptor 4 (TLR4) antagonist, with other alternatives, supported by experimental data. A central focus is the validation of its mechanism of action through the use of TLR4 knockout models, a critical step in modern drug development for ensuring target specificity and minimizing off-target effects.
This compound is a synthetic, small-molecule TLR4 antagonist designed to inhibit the inflammatory cascade initiated by the activation of the TLR4 signaling pathway.[1][2] Its primary mechanism involves competing with lipopolysaccharide (LPS) for binding to the TLR4 co-receptor MD-2 and interacting with another co-receptor, CD14.[3][4] This interference prevents the dimerization of the TLR4 receptor complex, a crucial step in initiating downstream signaling that leads to the production of pro-inflammatory cytokines.
Performance Comparison: this compound vs. Alternatives in TLR4 Modulation
The efficacy of this compound in modulating TLR4 signaling has been demonstrated in various preclinical models. Below is a summary of its performance compared to a well-established TLR4 antagonist, TAK-242, and the conceptual use of TLR4 knockout models as a baseline for complete target inhibition.
| Feature | This compound | TAK-242 (Resatorvid) | TLR4 Knockout (KO) Model |
| Mechanism of Action | Competitive antagonist of LPS binding to MD-2 and CD14.[3] | Binds to the intracellular TIR domain of TLR4, preventing the recruitment of adaptor proteins. | Complete genetic ablation of the TLR4 receptor. |
| In Vitro Efficacy | Inhibits LPS-induced MAPK and NF-κB phosphorylation in various cell lines. | Potently inhibits LPS-induced cytokine production and NF-κB activation. | Abolishes cellular response to LPS and other TLR4 agonists. |
| In Vivo Efficacy | Reduces inflammation and tissue injury in models of aortic aneurysm and chemotherapy-induced gastrointestinal toxicity. | Demonstrates protective effects in models of sepsis, cerebral ischemia/reperfusion injury, and rheumatoid arthritis. | Protects against LPS-induced septic shock and other TLR4-mediated pathologies. |
| Target Specificity | High specificity for the TLR4/MD-2/CD14 complex. | Highly selective for TLR4 over other TLRs. | Absolute specificity for the TLR4 pathway. |
| Binding Affinity (in silico) | Binding energy to TLR4-MD-2 complex: -3.1 to -3.9 kcal/mol. | Binding energy to TLR4-MD-2 complex: -6.3 to -6.9 kcal/mol. | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to validating the mechanism of this compound.
In Vivo Model of Chemotherapy-Induced Gastrointestinal Mucositis
This protocol is adapted from studies investigating the role of TLR4 in chemotherapy-induced intestinal injury and the protective effects of TLR4 antagonists.
-
Animal Model: Wild-type and TLR4 knockout (C57BL/6 background) mice are used.
-
Tumor Induction (Optional): For colorectal tumor-bearing models, mice are injected with a murine colorectal cancer cell line.
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 3 mg/kg, administered intraperitoneally daily)
-
Chemotherapeutic agent (e.g., CPT-11, 270 mg/kg, single intraperitoneal injection)
-
Combination of this compound and chemotherapeutic agent
-
-
Toxicity Assessment: Monitor mice daily for clinical signs of toxicity, including weight loss and diarrhea.
-
Tissue Collection: At a predetermined endpoint (e.g., 72 hours post-chemotherapy), euthanize mice and collect colon and tumor tissues.
-
Histopathological Analysis: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue injury, inflammation, and cellular morphology.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (RT-PCR) to measure the expression of genes involved in the TLR4 signaling pathway (e.g., Tlr4, Md-2, Cd14, Myd88) and inflammatory cytokines (e.g., Il-6, Tnf-α).
In Vitro TLR4 Activation Assay
This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on TLR4 activation.
-
Cell Line: Use a human monocytic cell line (e.g., U937) or primary macrophages.
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment:
-
Pre-incubate cells with this compound or TAK-242 at various concentrations for 1 hour.
-
Stimulate the cells with a TLR4 agonist, such as LPS (e.g., 100 ng/mL), for a specified time (e.g., 24 hours).
-
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-8 (IL-8), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of key downstream signaling proteins like p38 MAPK and NF-κB p65.
Visualizing the Mechanism and Experimental Design
TLR4 Signaling Pathway and this compound's Point of Intervention
References
- 1. Physicochemical Characterization, Toxicity and In Vivo Biodistribution Studies of a Discoidal, Lipid-Based Drug Delivery Vehicle: Lipodisq Nanoparticles Containing Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 3. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of IAXO-102's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of IAXO-102, a novel Toll-like receptor 4 (TLR4) antagonist. The following sections detail its mechanism of action, summarize its efficacy in preclinical models, and compare its performance with alternative anti-inflammatory agents, supported by experimental data and detailed protocols.
This compound: A Targeted Approach to Inflammation
This compound is a small molecule antagonist of TLR4, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] By selectively interfering with the TLR4 signaling complex, which includes its co-receptors MD-2 and CD-14, this compound effectively downregulates inflammatory cascades.[3][4] Its primary mechanism involves the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for the production of pro-inflammatory cytokines.
Cross-Species Anti-Inflammatory Efficacy of this compound
Current research has demonstrated the anti-inflammatory effects of this compound in in vitro human cell models and in vivo mouse models of inflammatory diseases.
In Vitro Studies in Human Cells
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit LPS-induced phosphorylation of MAPK and p65 NF-κB. This leads to a subsequent reduction in the production of pro-inflammatory proteins.
In Vivo Studies in Murine Models
This compound has been investigated in mouse models of abdominal aortic aneurysm (AAA) and chemotherapy-induced gastrointestinal toxicity. In a model of angiotensin II-induced AAA, this compound administration was found to decrease aortic expansion, rupture, and the overall incidence of AAA. In a murine model of irinotecan-induced gastrointestinal mucositis, this compound attenuated symptoms such as diarrhea and reduced tissue injury in the colon.
Comparative Analysis with Alternative Anti-Inflammatory Agents
To provide a comprehensive overview, this section compares this compound with another TLR4 antagonist, TAK-242, and a widely used corticosteroid, dexamethasone.
This compound vs. TAK-242
TAK-242 is another small-molecule inhibitor of TLR4 signaling. While both this compound and TAK-242 target TLR4, their efficacy can vary depending on the model system. An in silico study suggests that TAK-242 has a stronger binding affinity to the TLR4-MD-2 complex compared to this compound.
In studies on rodent and porcine models of sepsis, TAK-242 has been shown to suppress the production of inflammatory cytokines like TNF-α, IL-1, and IL-6. Furthermore, TAK-242 has demonstrated anti-inflammatory effects in a rat model of stress-induced neuroinflammation and a swine model of liver ischemia/reperfusion injury.
This compound vs. Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Unlike the targeted action of this compound on TLR4, dexamethasone exerts its effects through multiple mechanisms, including the inhibition of NF-κB and the induction of anti-inflammatory proteins. Dexamethasone has been shown to modulate the TLR4 signaling pathway. In equine peripheral blood mononuclear cells, dexamethasone reversed the LPS-induced inhibition of TLR4 transcription. In murine liver cells, dexamethasone suppressed the expression of pro-inflammatory cytokines while enhancing the production of the anti-inflammatory cytokine IL-10 following TLR stimulation. Chronic exposure to dexamethasone in goats, however, has been shown to activate the TLR4-mediated inflammation pathway in the colon.
Data Summary
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Cell Line | Inflammatory Stimulus | Key Findings |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Inhibited MAPK and p65 NF-κB phosphorylation. |
| TAK-242 | L6 Myotubes | Lipopolysaccharide (LPS) | Completely prevented LPS-induced MAPK and NF-κB activation. |
| Dexamethasone | Murine Macrophages | Lipopolysaccharide (LPS) | Markedly inhibited LPS-mediated induction of inflammatory genes. |
| Dexamethasone | Equine Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | Rescued transcription of TLR4 after LPS inhibition. |
Table 2: In Vivo Efficacy of this compound and Comparators in Different Species
| Compound | Species | Model | Key Findings |
| This compound | Mouse | Angiotensin II-induced Abdominal Aortic Aneurysm | Decreased aortic expansion, rupture, and incidence of AAA. |
| This compound | Mouse | Chemotherapy-induced Gastrointestinal Mucositis | Attenuated diarrhea and reduced colonic tissue injury. |
| TAK-242 | Mouse | Bleomycin-induced Lung Fibrosis | Prevented and promoted regression of dermal and pulmonary fibrosis. |
| TAK-242 | Rat | Stress-induced Neuroinflammation | Prevented the accumulation of inflammatory and oxidative mediators in the frontal cortex. |
| TAK-242 | Rat | Sepsis-associated Acute Kidney Injury | Reduced levels of inflammatory factors (TNF-α, IL-1β, IL-6) in serum and kidney tissues. |
| TAK-242 | Pig | Gram-negative Peritonitis | Improved survival, improved cardiovascular status, and suppressed cytokine release. |
| TAK-242 | Pig | Liver Ischemia/Reperfusion Injury | Blocked the increase of immune and inflammatory response molecules. |
| Dexamethasone | Mouse | Delayed-type Hypersensitivity | Reduced immune function and induced changes in gut microbiota. |
| Dexamethasone | Goat | Chronic Stress Model | Activated the TLR4-mediated inflammation pathway in the colon. |
Experimental Protocols
Angiotensin II-Induced Abdominal Aortic Aneurysm in Mice
This model is used to study the pathogenesis of AAA and to evaluate potential therapeutic interventions.
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are typically used.
-
Induction: Angiotensin II (e.g., 1000 ng/kg/min) is continuously infused subcutaneously for 28 days using an osmotic minipump.
-
Endpoint Analysis: Aortic diameter is measured to assess aneurysm formation. Histological analysis is performed to evaluate inflammation, elastin degradation, and other pathological features.
Chemotherapy-Induced Gastrointestinal Mucositis in Mice
This model mimics the gastrointestinal side effects of chemotherapy in cancer patients.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single high dose of a chemotherapeutic agent, such as irinotecan (e.g., 270 mg/kg), is administered intraperitoneally.
-
Assessment: Clinical signs such as diarrhea and weight loss are monitored daily. At a defined endpoint (e.g., 72 hours), intestinal tissues are collected for histopathological analysis of tissue injury, cell proliferation, and apoptosis.
LPS-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)
This in vitro model is used to study the inflammatory response of endothelial cells.
-
Cell Culture: HUVECs are cultured to approximately 80% confluence.
-
Stimulation: Cells are treated with LPS (e.g., 100 ng/mL) for a specified period (e.g., up to 60 minutes for signaling studies or longer for cytokine production).
-
Analysis: Cell lysates are analyzed by Western blotting to assess the phosphorylation of signaling proteins like MAPK and NF-κB. The supernatant can be collected to measure the secretion of pro-inflammatory cytokines by ELISA.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TLR4 signaling pathway and points of inhibition by this compound and TAK-242.
Caption: Workflow for the Angiotensin II-induced abdominal aortic aneurysm model.
Caption: Logical comparison of this compound, TAK-242, and Dexamethasone.
References
- 1. A novel small molecule TLR4 antagonist (this compound) negatively regulates non-hematopoietic toll like receptor 4 signalling and inhibits aortic aneurysms development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2015 A novel small molecule TLR4 antagonist (this compound)... - Innaxon Therapeutics [admin.innaxon.com]
- 3. Structural insight and analysis of TLR4 interactions with this compound, TAK-242 and SN-38: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel toll-like receptor 4 antagonist this compound in a murine model of chemotherapy-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of IAXO-102
For researchers, scientists, and drug development professionals handling IAXO-102, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures, drawing from available safety data to ensure the safe management of this chemical compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The Safety Data Sheet (SDS) classifies this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is the first line of defense. Always wear appropriate chemical safety goggles or a face shield, chemically resistant gloves such as nitrile rubber, and a lab coat.[1] When handling the compound in its solid form or in any way that might generate dust, a certified respirator should be used to prevent inhalation.[1] Following any handling activities, it is crucial to wash hands thoroughly.[1]
Quantitative Hazard Data Summary
To facilitate a clear understanding of the risks, the following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Hazard Statement | Key Precautionary Measures |
| Acute Toxicity - Oral, Category 4 | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |
| Data sourced from the this compound Safety Data Sheet.[1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from non-hazardous waste.
-
Containerization: Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (1115270-63-7), and a clear indication of the associated hazards (e.g., "Harmful," "Irritant").
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal, thereby fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
